Antiallergic agent-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H19F6N5O |
|---|---|
Molecular Weight |
543.5 g/mol |
IUPAC Name |
3-[2-[2-amino-5-(1-methylpyrazol-4-yl)-3-pyridinyl]ethynyl]-N-[3,5-bis(trifluoromethyl)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C27H19F6N5O/c1-15-3-4-18(25(39)37-23-10-21(26(28,29)30)9-22(11-23)27(31,32)33)7-16(15)5-6-17-8-19(12-35-24(17)34)20-13-36-38(2)14-20/h3-4,7-14H,1-2H3,(H2,34,35)(H,37,39) |
InChI Key |
CEUSZLVORFRBCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C#CC3=C(N=CC(=C3)C4=CN(N=C4)C)N |
Origin of Product |
United States |
Foundational & Exploratory
Antiallergic Agent-1: A Technical Overview of its Dual-Action Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
"Antiallergic agent-1" (designated herein as Allerceptin) represents a novel therapeutic candidate engineered to mitigate allergic responses through a dual-pronged mechanism of action. This document provides an in-depth technical guide on its core pharmacological activities: high-affinity inverse agonism of the histamine H1 receptor (H1R) and potent inhibition of Bruton's tyrosine kinase (BTK). By targeting both the downstream effects of histamine and the upstream activation of mast cells and basophils, Allerceptin offers a comprehensive approach to managing allergic inflammation. This whitepaper details the quantitative pharmacological profile of Allerceptin, outlines the key experimental protocols for its characterization, and visualizes the associated molecular pathways and experimental workflows.
Introduction
Allergic diseases, including allergic rhinitis, atopic dermatitis, and asthma, are driven by hypersensitivity reactions of the immune system to otherwise harmless substances. A key event in the allergic cascade is the cross-linking of IgE antibodies on the surface of mast cells and basophils, which triggers their degranulation and the release of pro-inflammatory mediators, most notably histamine.[1] Histamine, by acting on the H1 receptor, induces vasodilation, increases vascular permeability, and causes smooth muscle contraction, leading to the classic symptoms of an allergic reaction.[2]
Current antiallergic therapies often focus on blocking the action of histamine at the H1 receptor.[3][4] While effective, these agents do not prevent the release of other inflammatory mediators from mast cells. Allerceptin is a next-generation small molecule designed to overcome this limitation. It not only acts as a potent inverse agonist at the H1 receptor, effectively silencing this pathway, but also inhibits Bruton's tyrosine kinase (BTK), a critical enzyme in the signaling cascade that leads to mast cell activation and degranulation.[5][6] This dual mechanism allows Allerceptin to both block the effects of released histamine and suppress the release of a broad spectrum of inflammatory mediators.
Quantitative Pharmacological Profile
The efficacy and selectivity of Allerceptin have been quantified through a series of in vitro assays. The data presented below summarize its binding affinity, functional potency, and kinase selectivity.
Table 1: H1 Receptor Binding Affinity and Functional Activity
| Parameter | Value | Assay Type |
| H1R Binding Affinity (Ki) | 1.2 nM | Radioligand Binding Assay ([³H]-mepyramine) |
| H1R Functional Potency (IC50) | 3.5 nM | Calcium Flux Assay |
| Receptor Selectivity | >1000-fold vs. H2, H3, H4, M1, α1 | Competitive Binding Assays |
Table 2: BTK Inhibition and Kinase Selectivity
| Parameter | Value | Assay Type |
| BTK Enzymatic Inhibition (IC50) | 8.7 nM | LanthaScreen™ Eu Kinase Binding Assay |
| Cellular BTK Inhibition (IC50) | 25.1 nM | Phospho-BTK Western Blot (in RBL-2H3 cells) |
| Kinase Selectivity | >500-fold vs. a panel of 300 kinases | KinomeScan™ Profiling |
Mechanism of Action: Signaling Pathways
Allerceptin exerts its antiallergic effects by intervening in two distinct but complementary signaling pathways.
Histamine H1 Receptor Inverse Agonism
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding histamine, activates the Gq/11 protein.[7] This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of intracellular calcium stores, leading to the physiological responses associated with allergy.[8] Allerceptin, as an inverse agonist, binds to the H1 receptor and stabilizes it in an inactive conformation, thereby reducing even the basal level of signaling and potently blocking histamine-induced activation.[2]
References
- 1. A Review on Mechanism of Histamine Mediated Allergic Reactions: Therapeutic Role, Safety, and Clinical Efficacy of Cetirizine in Modern Allergy and Other Diseases Management – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Antihistamine - Wikipedia [en.wikipedia.org]
- 3. Current views of the mechanism of action of prophylactic antiallergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Functions of Bruton's tyrosine kinase in mast and B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Abrocitinib: A Technical Whitepaper on the Discovery and Synthesis of a Novel Antiallergic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abrocitinib, an orally administered small molecule, is a selective Janus kinase 1 (JAK1) inhibitor.[1][2] It has been approved for the treatment of moderate-to-severe atopic dermatitis, a chronic inflammatory skin condition with a significant allergic component.[3][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of abrocitinib, serving as a comprehensive resource for professionals in the field of drug development and immunology. The development of targeted therapies like JAK inhibitors signifies a shift away from broader immunosuppressive treatments towards more precise interventions in inflammatory and allergic diseases.[5]
Discovery and Development
Abrocitinib was developed through a targeted drug discovery program aimed at identifying selective JAK1 inhibitors.[6] The rationale was to modulate the signaling of pro-inflammatory cytokines that are pivotal in the pathophysiology of atopic dermatitis.[1][7] The discovery process involved the modification of tofacitinib, an existing JAK1/JAK3 inhibitor.[6] Through medicinal chemistry efforts, abrocitinib emerged as a candidate with a favorable selectivity profile and oral bioavailability.[6]
Mechanism of Action
Abrocitinib functions by selectively and reversibly inhibiting Janus kinase 1 (JAK1), an intracellular enzyme crucial for the signaling of numerous cytokines involved in inflammation and immune responses.[3][8] By blocking the adenosine triphosphate (ATP) binding site of JAK1, abrocitinib prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3][8] This disruption of the JAK-STAT pathway impedes the downstream signaling of several key cytokines implicated in the pathogenesis of atopic dermatitis, including Interleukin-4 (IL-4), IL-13, IL-31, IL-22, and Thymic Stromal Lymphopoietin (TSLP).[3][9] The inhibition of these cytokine pathways leads to a reduction in inflammation and alleviates the symptoms of atopic dermatitis, such as pruritus (itching) and skin lesions.[5][8]
Signaling Pathway
The JAK-STAT signaling cascade is initiated when a cytokine binds to its receptor on the cell surface. This binding event activates the associated JAK enzymes, which then phosphorylate each other and the intracellular domains of the cytokine receptors.[10] These phosphorylated sites serve as docking stations for STAT proteins.[10] Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the cell nucleus, where they regulate the transcription of target genes involved in inflammation and immune cell function.[8][10] Abrocitinib's targeted inhibition of JAK1 interrupts this critical signaling cascade.
JAK-STAT Signaling Pathway and the inhibitory action of Abrocitinib.
Quantitative Data
Table 1: In Vitro Selectivity of Abrocitinib
| Janus Kinase | Selectivity Fold vs. JAK1 |
| JAK2 | 28 |
| JAK3 | >340 |
| TYK2 | 43 |
Data sourced from preclinical in vitro studies using cell-free isolated enzymes.[2][3]
Table 2: Clinical Efficacy of Abrocitinib in Moderate-to-Severe Atopic Dermatitis (Week 12 Data)
| Endpoint | Abrocitinib 100 mg | Abrocitinib 200 mg | Placebo |
| IGA 0/1 (Clear or Almost Clear Skin) | 28.4% | 38.1% | 9.1% |
| EASI-75 (≥75% improvement in Eczema Area and Severity Index) | 44.5% | 61.0% | 10.4% |
| PP-NRS ≥4-point improvement (in Peak Pruritus Numerical Rating Scale) | 23.9% | 55.3% | 11.5% |
Data from a 12-week clinical trial.[11]
Table 3: Long-Term Clinical Efficacy of Abrocitinib (Week 48 Data)
| Endpoint | Abrocitinib 100 mg | Abrocitinib 200 mg |
| IGA 0/1 | 39% | 52% |
| EASI-75 | 67% | 82% |
| PP-NRS ≥4-point improvement | 51% | 68% |
Data from the JADE EXTEND long-term extension study.[12]
Experimental Protocols
Synthesis of Abrocitinib
The chemical synthesis of abrocitinib has been described in the literature, with one representative route detailed below.[13][14]
Step 1: Enzymatic Reductive Amination A commercially available ketoester is subjected to an enzymatic reductive amination reaction with methylamine.[13] This step utilizes a custom SpRedAm enzyme from Streptomyces purpureus to yield the cis-amino ester with high diastereoselectivity (>99:1).[15] The product is isolated as a succinate salt.[13]
Step 2: SNAr Reaction The resulting aminocyclobutane is then reacted with a pyrrolopyrimidine derivative in a nucleophilic aromatic substitution (SNAr) reaction to form the core structure of abrocitinib.[13]
Step 3: Conversion to Hydroxamic Acid The ester functional group is converted to the corresponding hydroxamic acid.[13]
Step 4: Lossen Rearrangement The hydroxamic acid is activated with N,N'-carbonyldiimidazole (CDI), which induces a Lossen rearrangement.[13][14] Subsequent acidic hydrolysis yields the cis-cyclobutanediamine salt.[13] This method was found to be safer and cleaner for large-scale synthesis compared to the Curtius or Hofmann rearrangements.[15]
Step 5: Sulfonylation The final step involves the sulfonylation of the primary amine with a sulfonyl triazole reagent to afford abrocitinib.[13][14] This specific reagent was chosen for its stability in aqueous systems and favorable reaction kinetics.[15]
Diagram of Synthetic Workflow
A representative workflow for the synthesis of Abrocitinib.
Conclusion
Abrocitinib represents a significant advancement in the targeted treatment of atopic dermatitis. Its selective inhibition of JAK1 provides a focused approach to modulating the key cytokine pathways involved in the pathophysiology of this and potentially other allergic and inflammatory diseases. The well-defined synthetic route allows for efficient and scalable production. This technical guide provides a foundational understanding of abrocitinib for researchers and professionals in the pharmaceutical sciences, highlighting its discovery, mechanism of action, and chemical synthesis.
References
- 1. Abrocitinib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of JAK1 Inhibitor Abrocitinib in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abrocitinib: A Comprehensive Review of its Efficacy and Safety in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Efficacy and Safety of Abrocitinib as a Treatment Option for Atopic Dermatitis: A Short Report of the Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Portico [access.portico.org]
- 7. scispace.com [scispace.com]
- 8. What is the mechanism of Abrocitinib? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. ard.bmj.com [ard.bmj.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Abrocitinib efficacy and safety in patients with moderate-to-severe atopic dermatitis: Results from phase 3 studies, including the long-term extension JADE EXTEND study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Abrocitinib: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Guide: Mechanism of Histamine Release Inhibition by Cromolyn Sodium
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic reactions are primarily driven by the release of histamine and other inflammatory mediators from activated mast cells and basophils.[1][2] A key trigger for this process is the cross-linking of allergen-specific Immunoglobulin E (IgE) antibodies bound to the high-affinity FcεRI receptor on the surface of these cells.[3][4] This event initiates a complex signaling cascade, culminating in degranulation—the fusion of intracellular granules with the plasma membrane and the subsequent release of their contents.
Cromolyn sodium, also known as disodium cromoglycate, is a mast cell stabilizer used in the prophylactic management of allergic conditions such as asthma and allergic rhinitis.[5][6] Unlike antihistamines, which block the action of already-released histamine, cromolyn sodium acts earlier in the allergic cascade by inhibiting the degranulation of mast cells, thereby preventing the release of histamine and other pro-inflammatory mediators.[1][5][7] This technical guide provides an in-depth overview of the mechanism of action of cromolyn sodium, focusing on its inhibitory effects on histamine release, relevant quantitative data, experimental protocols for its assessment, and the underlying cellular signaling pathways.
Core Mechanism of Action
Cromolyn sodium exerts its therapeutic effect by stabilizing the membrane of mast cells, rendering them less susceptible to degranulation upon immunological challenge.[8] The primary mechanism involves the inhibition of calcium influx into the mast cell, a critical step for triggering the release of histamine-containing granules.[8][9][10]
Upon activation by an allergen, mast cell membranes undergo an increase in permeability to calcium ions.[10] This influx of extracellular calcium is an essential trigger for the degranulation process. Evidence suggests that cromolyn sodium acts at the cell surface to block this calcium uptake without penetrating the cell.[10] Studies have identified a specific cromolyn-binding protein (CBP) on the surface of mast cells and basophils that appears to be essential for Ca++ influx and subsequent histamine release following IgE crosslinking.[11] By interacting with this or associated components, cromolyn effectively prevents the necessary rise in intracellular calcium required for mediator release.
While its primary action is mast cell stabilization, some studies suggest cromolyn may have broader immunomodulatory effects, including influencing eosinophils and promoting the release of anti-inflammatory mediators like IL-10 from human mast cells.[12][13]
Quantitative Data: In Vitro Inhibition of Histamine Release
The potency of cromolyn sodium in inhibiting histamine release can be quantified using in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness. The following table summarizes the inhibitory activity of cromolyn sodium on human mast cells.
| Cell Type | Stimulus | Mediator Measured | IC50 Value | Reference |
| Human Cord-Derived Mast Cells (CDMCs) | IgE/anti-IgE | Histamine | ~50 nM | [14] |
| Human Cord-Derived Mast Cells (CDMCs) | IgE/anti-IgE | Prostaglandin D2 (PGD2) | ~100 nM | [14] |
Experimental Protocol: In Vitro Mast Cell Histamine Release Assay
This protocol outlines a standard method for quantifying histamine release from cultured mast cells (e.g., bone marrow-derived mast cells or a cell line like RBL-2H3) and assessing the inhibitory effect of compounds like cromolyn sodium.
4.1 Materials and Reagents
-
Cultured mast cells (e.g., murine Bone Marrow-Derived Mast Cells, BMMCs)
-
Sensitizing antibody (e.g., anti-DNP IgE)
-
Antigen (e.g., DNP-HSA)
-
Cromolyn Sodium
-
Tyrode's Buffer (or similar physiological salt solution)
-
Lysis Buffer (for total histamine release)
-
Histamine ELISA Kit or Spectrofluorometric reagents (o-phthalaldehyde)
-
96-well microplates
-
Standard laboratory equipment (incubator, centrifuge, plate reader)
4.2 Sensitization of Mast Cells
-
Harvest cultured mast cells and wash them with fresh culture medium.
-
Resuspend cells at a concentration of approximately 1x10⁶ cells/mL in culture medium.
-
Add sensitizing anti-DNP IgE antibody to a final concentration of 0.5-1.0 µg/mL.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow IgE to bind to FcεRI receptors on the cell surface.
4.3 Histamine Release Assay
-
Preparation: Wash the sensitized cells twice with Tyrode's Buffer to remove unbound IgE. Resuspend the cells in Tyrode's Buffer at a final concentration of 2-5x10⁵ cells/mL.
-
Compound Incubation: Aliquot 100 µL of the cell suspension into the wells of a 96-well plate. Add 50 µL of Tyrode's Buffer containing various concentrations of cromolyn sodium (or vehicle control) to the appropriate wells. Incubate for 15-30 minutes at 37°C.
-
Controls:
-
Spontaneous Release: Add 50 µL of buffer only (no antigen).
-
Total Release: Add 50 µL of lysis buffer to determine the total cellular histamine content.
-
-
Antigen Challenge: Initiate degranulation by adding 50 µL of antigen (DNP-HSA) at an optimal concentration (e.g., 100 ng/mL) to all wells except the spontaneous and total release controls.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Termination: Stop the reaction by placing the plate on ice and centrifuging at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Sample Collection: Carefully collect the supernatants for histamine quantification.
4.4 Histamine Quantification (ELISA Method)
-
Follow the instructions provided with a commercial histamine ELISA kit.[15]
-
Briefly, add the collected supernatants and standards to the wells of the ELISA plate.
-
Perform the subsequent incubation, washing, and substrate addition steps as per the manufacturer's protocol.
-
Read the absorbance on a microplate reader at the specified wavelength.
4.5 Data Analysis
-
Calculate the concentration of histamine in each sample using the standard curve.
-
Determine the percentage of histamine release for each condition using the following formula: % Histamine Release = [(Sample Value - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100
-
Plot the percentage of histamine release against the log concentration of cromolyn sodium to determine the IC50 value.
Visualizations: Signaling Pathways and Workflows
IgE-Mediated Mast Cell Degranulation Pathway
The following diagram illustrates the key signaling events initiated by allergen cross-linking of IgE on the mast cell surface, leading to degranulation, and highlights the inhibitory action of Cromolyn Sodium.
Caption: IgE-mediated signaling cascade in mast cells and the inhibitory site of Cromolyn Sodium.
Experimental Workflow for Histamine Release Assay
This diagram outlines the sequential steps of the in vitro histamine release assay described in Section 4.0.
Caption: Step-by-step workflow for the in vitro mast cell histamine release assay.
Conclusion
Cromolyn sodium serves as a cornerstone therapeutic for the prophylactic treatment of allergic diseases, distinguished by its mechanism as a mast cell stabilizer.[5][8] Its ability to inhibit the release of histamine and other inflammatory mediators is rooted in its capacity to block the influx of extracellular calcium, a critical trigger in the IgE-mediated degranulation pathway.[9][10] The quantitative data and detailed experimental protocols provided herein offer a framework for researchers to further investigate and characterize the activity of cromolyn and novel antiallergic agents targeting this fundamental mechanism of allergic response.
References
- 1. Cromolyn Sodium for Treating Allergies | Healthline [healthline.com]
- 2. Mast cell - Wikipedia [en.wikipedia.org]
- 3. New Mechanistic Advances in FcεRI-Mast Cell–Mediated Allergic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IgE and mast cells in allergic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. macsenlab.com [macsenlab.com]
- 8. What is Cromolyn Sodium used for? [synapse.patsnap.com]
- 9. Mechanism of action of disodium cromoglycate--mast cell calcium ion influx after a histamine-releasing stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A binding site on mast cells and basophils for the anti-allergic drug cromolyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [The relationship between Ca++ ions and a protein specific to cromolyn in the degranulation of mast cells and basophils in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discover.library.noaa.gov [discover.library.noaa.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anti-Allergic Cromones Inhibit Histamine and Eicosanoid Release from Activated Human and Murine Mast Cells by Releasing Annexin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. novamedline.com [novamedline.com]
Antiallergic Agent-1 (AA-1): A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of the target identification and validation process for "Antiallergic agent-1" (AA-1), a novel compound with significant potential in the treatment of allergic conditions. AA-1 has been identified as a potent and highly selective inverse agonist of the Histamine H1 Receptor (H1R), a key mediator in the allergic response. This guide details the in vitro and in vivo studies that have elucidated its mechanism of action and confirmed its preclinical efficacy. All quantitative data are presented in standardized tables, and key experimental protocols and signaling pathways are described in detail to facilitate reproducibility and further investigation.
Target Identification: High-Affinity and Selective Binding to H1R
The primary molecular target of AA-1 was identified through a series of competitive radioligand binding assays. These assays were performed to determine the binding affinity of AA-1 for the human Histamine H1 Receptor and to assess its selectivity against other relevant G-protein coupled receptors (GPCRs) involved in allergic and inflammatory responses.
Receptor Binding Affinity
Membrane preparations from cells expressing the target receptors were incubated with a specific radioligand and varying concentrations of AA-1. The ability of AA-1 to displace the radioligand was measured to determine its inhibitory constant (Ki). Results demonstrate that AA-1 binds to the H1R with high affinity in the low nanomolar range.
Receptor Selectivity Profile
To assess the selectivity of AA-1, its binding affinity was determined for a panel of receptors, including muscarinic (M1), adrenergic (α1), and other histamine receptor subtypes. The data, summarized in Table 1, show a significantly higher affinity for H1R, indicating a high degree of selectivity. This profile suggests a reduced likelihood of off-target side effects commonly associated with less selective antihistamines.
Table 1: Receptor Binding Profile of this compound (AA-1)
| Receptor Target | Radioligand | Ki (nM) for AA-1 |
| Histamine H1 | [³H]-pyrilamine | 2.1 ± 0.3 |
| Histamine H2 | [¹²⁵I]-iodoaminopotentidine | > 10,000 |
| Histamine H3 | [³H]-Nα-methylhistamine | > 10,000 |
| Muscarinic M1 | [³H]-pirenzepine | 1,500 ± 80 |
| Adrenergic α1 | [³H]-prazosin | 2,200 ± 150 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Target Validation: In Vitro Functional Activity
Following the identification of H1R as the primary target, functional assays were conducted to characterize the pharmacological activity of AA-1. These experiments confirmed that AA-1 acts as an inverse agonist, a mechanism that stabilizes the inactive state of the receptor, thereby reducing its basal activity even in the absence of histamine.[1][2][3]
H1R-Mediated Calcium Mobilization
Activation of the H1R, which couples to the Gq alpha subunit, initiates a signaling cascade that results in the release of intracellular calcium.[4][5][6] A calcium mobilization assay was used to measure the ability of AA-1 to inhibit this signaling pathway in HEK293 cells stably expressing the human H1R. AA-1 demonstrated a dose-dependent inhibition of histamine-induced calcium flux, with a potent IC50 value, as shown in Table 2.
Table 2: Functional Inhibition of Histamine-Induced Calcium Mobilization
| Compound | IC50 (nM) |
| This compound (AA-1) | 5.8 ± 0.7 |
| Reference Antihistamine | 25.4 ± 3.1 |
| IC50 values represent the concentration of the compound required to inhibit 50% of the maximal response induced by histamine. Data are mean ± SD (n=3). |
H1R Signaling Pathway
The Histamine H1 receptor is coupled to an intracellular G-protein (Gq) that activates the phospholipase C (PLC) signaling pathway.[4][7] Histamine binding activates Gq, which in turn stimulates PLC to hydrolyze PIP2 into IP3 and DAG.[5] IP3 triggers the release of calcium from the endoplasmic reticulum, leading to downstream cellular responses characteristic of an allergic reaction. AA-1, as an inverse agonist, binds to the H1R and stabilizes its inactive conformation, preventing Gq activation and subsequent signaling.[1][2]
Target Validation: In Vivo Efficacy
To confirm the therapeutic potential of AA-1, its efficacy was evaluated in a well-established murine model of allergic rhinitis. This model mimics the key symptoms of the human disease, including sneezing and nasal rubbing.
Ovalbumin-Induced Allergic Rhinitis Model
BALB/c mice were sensitized with intraperitoneal injections of ovalbumin (OVA) and subsequently challenged with intranasal administration of OVA to induce an allergic response.[8][9] AA-1 was administered orally prior to the final OVA challenge. The frequency of sneezing and nasal rubbing was recorded for 30 minutes post-challenge.
Symptom Reduction in Allergic Rhinitis Model
As summarized in Table 3, oral administration of AA-1 resulted in a significant and dose-dependent reduction in the number of sneezes and nasal rubs compared to the vehicle-treated control group. These findings provide strong evidence of AA-1's antiallergic effects in a relevant in vivo setting.
Table 3: Efficacy of AA-1 in a Murine Model of Allergic Rhinitis
| Treatment Group | Dose (mg/kg, p.o.) | Sneezing Frequency (counts/30 min) | Nasal Rubbing Frequency (counts/30 min) |
| Vehicle Control | - | 45.2 ± 5.8 | 110.5 ± 12.3 |
| AA-1 | 1 | 28.1 ± 4.2 | 75.4 ± 9.1 |
| AA-1 | 3 | 12.5 ± 2.9 | 38.6 ± 6.5 |
| AA-1 | 10 | 4.3 ± 1.5 | 15.2 ± 3.8 |
| Data are presented as mean ± SD for n=8 mice per group. p.o. = oral administration. |
Experimental Workflow for In Vivo Studies
The workflow for the ovalbumin-induced allergic rhinitis model involves several key stages, from sensitization of the animals to the final assessment of symptoms and collection of samples for biomarker analysis.
Detailed Experimental Protocols
Radioligand Binding Assay
-
Membrane Preparation: HEK293 cells stably expressing the human H1R are harvested and homogenized in a cold lysis buffer (50mM Tris-HCl, 5mM MgCl2, pH 7.4). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer.[10]
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains membrane protein (10-20 µg), [³H]-pyrilamine (a radioligand for H1R, at a final concentration equal to its Kd), and varying concentrations of the test compound (AA-1) or vehicle.[11]
-
Incubation: The plates are incubated for 60 minutes at 25°C to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioactivity.[10]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor and is subtracted from the total binding to calculate specific binding. IC50 values are determined by non-linear regression, and Ki values are calculated using the Cheng-Prusoff equation.[10]
Calcium Mobilization Assay
-
Cell Culture: HEK293 cells stably expressing the human H1R are seeded into 96-well, black-walled, clear-bottom plates and cultured overnight to form a confluent monolayer.[12]
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C. This allows the dye to enter the cells.[13]
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Varying concentrations of AA-1 are added to the wells, followed by a sub-maximal concentration of histamine to stimulate the H1R.[14][15]
-
Fluorescence Measurement: The fluorescence intensity in each well is measured kinetically in real-time. The binding of calcium to the dye results in an increase in fluorescence, which is proportional to the intracellular calcium concentration.[12]
-
Data Analysis: The increase in fluorescence following histamine addition is measured. The inhibitory effect of AA-1 is calculated as a percentage of the control response (histamine alone). IC50 values are determined by plotting the percent inhibition against the log concentration of AA-1 and fitting the data to a four-parameter logistic equation.
Conclusion
The comprehensive data presented in this guide strongly support the identification and validation of the Histamine H1 Receptor as the primary molecular target of this compound. AA-1 demonstrates high-affinity, selective binding to H1R and functions as a potent inverse agonist, effectively inhibiting the receptor's signaling pathway. Furthermore, in vivo studies have confirmed its efficacy in a relevant animal model of allergic rhinitis. These findings establish AA-1 as a promising lead candidate for the development of a new generation of antiallergic therapeutics with a potentially superior efficacy and safety profile.
References
- 1. longdom.org [longdom.org]
- 2. Inverse agonist - Wikipedia [en.wikipedia.org]
- 3. Inverse agonism and its therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 5. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Establishment and characterization of an experimental mouse model of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 15. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Antiallergic Agent-1 and its Role in Type I Hypersensitivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Type I hypersensitivity reactions, mediated by immunoglobulin E (IgE) and mast cells, are central to the pathophysiology of allergic diseases. The aggregation of the high-affinity IgE receptor (FcεRI) on the mast cell surface triggers a complex signaling cascade, leading to the release of inflammatory mediators. This guide provides a detailed technical overview of a novel therapeutic candidate, "Antiallergic agent-1," an orally bioavailable small molecule developed as a potent inhibitor of this process. Through its targeted inhibition of Src family kinases, this compound effectively suppresses mast cell degranulation and demonstrates significant efficacy in preclinical models of allergic inflammation. This document outlines the agent's mechanism of action, presents key quantitative data, details experimental protocols for its evaluation, and provides visualizations of the relevant biological pathways and experimental workflows.
Introduction to Type I Hypersensitivity and the Role of Src Family Kinases
Type I hypersensitivity is an immediate allergic reaction that occurs within minutes of re-exposure to an allergen in a sensitized individual. The process is initiated when an allergen cross-links IgE antibodies bound to the FcεRI on the surface of mast cells and basophils. This cross-linking triggers the activation of a cascade of intracellular signaling molecules, leading to degranulation—the release of pre-formed mediators such as histamine and proteases from cytoplasmic granules—and the synthesis of newly formed lipid mediators (e.g., leukotrienes and prostaglandins) and cytokines.
Src family kinases, a group of non-receptor tyrosine kinases, play a critical role in the initial stages of FcεRI-mediated signaling. Upon receptor aggregation, Src family kinases such as Lyn, Fyn, and Lck are activated and phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the β and γ subunits of FcεRI. This phosphorylation creates docking sites for spleen tyrosine kinase (Syk), which, upon activation, propagates the downstream signaling events that ultimately lead to mast cell degranulation and the inflammatory response. Given their pivotal role, Src family kinases represent a key therapeutic target for the inhibition of allergic reactions.
This compound: A Potent Src Family Kinase Inhibitor
This compound is a novel compound from an o-aminopyridinyl alkyne series, identified through phenotypic screening for its ability to inhibit mast cell degranulation[1]. Further optimization led to the development of this highly potent and orally bioavailable agent. Preliminary kinase profiling has identified Src family kinases as potential targets for this compound, providing a mechanistic basis for its observed anti-allergic effects[1].
Mechanism of Action
This compound exerts its anti-allergic effects by inhibiting the activity of Src family kinases, which are essential for the initiation of the FcεRI signaling cascade in mast cells. By blocking the phosphorylation of key downstream signaling proteins, this compound effectively abrogates the signals required for mast cell degranulation and the release of inflammatory mediators. This targeted inhibition prevents the amplification of the allergic response at a very early stage. The agent has been shown to regulate the activation of FcεRI-mediated downstream signaling proteins in IgE/antigen-stimulated mast cells[1].
Quantitative Data
The potency and efficacy of this compound have been quantified in a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.
| In Vitro Assay | Cell Line/Target | IC50 Value | Reference |
| Mast Cell Degranulation | RBL-2H3 cells | 2.54 nM | [1] |
| Mast Cell Degranulation | Peritoneal Mast Cells (PMCs) | 48.28 nM | [1] |
Table 1: In Vitro Potency of this compound in Mast Cell Degranulation Assays.
| In Vivo Model | Metric | Efficacy | Reference |
| Passive Systemic Anaphylaxis (PSA) | Reduction in hypothermia | Significant | [1] |
| House Dust Mite (HDM)-induced Pulmonary Allergic Inflammation | Reduction in inflammatory markers | Significant | [1] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models of Allergy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of this compound's effects.
In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the extent of mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules upon activation.
Cell Line: Rat basophilic leukemia (RBL-2H3) cells or primary peritoneal mast cells (PMCs).
Protocol:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 5 x 104 cells/well and culture overnight. For PMCs, isolate cells from the peritoneal cavity of rodents and use them immediately.
-
Sensitization: Sensitize the cells with anti-dinitrophenyl (DNP)-IgE (0.5 µg/mL) for 12-16 hours at 37°C.
-
Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C.
-
Antigen Challenge: Induce degranulation by challenging the cells with DNP-human serum albumin (HSA) (100 ng/mL) for 30 minutes at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
β-Hexosaminidase Activity Measurement:
-
Incubate an aliquot of the supernatant with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in a citrate buffer (pH 4.5) for 1 hour at 37°C.
-
Stop the reaction by adding a stop solution (e.g., 0.1 M Na2CO3/NaHCO3, pH 10.0).
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Total Release Control: Lyse a separate set of untreated cells with 0.1% Triton X-100 to determine the total β-hexosaminidase content.
-
Calculation: Express the percentage of β-hexosaminidase release as a fraction of the total release after subtracting the spontaneous release from unstimulated cells.
In Vivo Passive Cutaneous Anaphylaxis (PCA) Model
The PCA model is a well-established in vivo assay to evaluate the effect of anti-allergic compounds on IgE-mediated mast cell degranulation in the skin.
Animal Model: Male BALB/c mice (6-8 weeks old).
Protocol:
-
Sensitization: Passively sensitize the mice by intradermally injecting 50 ng of anti-DNP-IgE into the right ear pinna. Inject the left ear with saline as a control.
-
Compound Administration: After 24 hours, administer this compound or vehicle control orally.
-
Antigen Challenge: One hour after compound administration, intravenously inject 100 µg of DNP-HSA mixed with 1% Evans blue dye.
-
Evaluation: After 30 minutes, sacrifice the mice and excise the ear tissues.
-
Dye Extraction: Incubate the ear tissue in formamide at 63°C overnight to extract the Evans blue dye.
-
Quantification: Measure the absorbance of the extracted dye at 620 nm. The amount of dye extravasation is proportional to the intensity of the allergic reaction.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: FcεRI signaling pathway in mast cells and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro mast cell degranulation assay.
Caption: Workflow for the in vivo passive cutaneous anaphylaxis (PCA) model.
Conclusion
This compound represents a promising new therapeutic candidate for the treatment of Type I hypersensitivity-related disorders. Its potent and specific inhibition of Src family kinases effectively blocks the initial signaling events in mast cell activation, leading to a profound suppression of degranulation and allergic inflammation in preclinical models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and development of this novel antiallergic agent. The favorable in vivo efficacy and oral bioavailability of this compound highlight its potential as a valuable lead compound for future drug discovery efforts in the field of allergy and immunology[1].
References
Pharmacological Profile of Antiallergic Agent-1 (Fexofenadine)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Antiallergic agent-1, identified as Fexofenadine, is a second-generation antihistamine that serves as a major active metabolite of terfenadine.[1] It is characterized by its selective peripheral H1-receptor antagonist activity.[2] This agent is widely utilized for the symptomatic relief of seasonal allergic rhinitis in individuals aged two years and older, as well as for the management of chronic idiopathic urticaria in patients as young as six months.[3] Unlike first-generation antihistamines, Fexofenadine exhibits minimal ability to cross the blood-brain barrier, resulting in a lower incidence of sedative effects.[1] This technical guide provides a comprehensive overview of the pharmacological profile of Fexofenadine, with a focus on its mechanism of action, pharmacokinetics, clinical efficacy, and safety, supported by detailed experimental methodologies and visual representations of key pathways.
Mechanism of Action
Fexofenadine functions as an inverse agonist of the histamine H1 receptor.[3] By binding to and stabilizing the inactive conformation of the H1 receptor, it prevents the binding of histamine. This action blocks the downstream signaling cascade that leads to the release of pro-inflammatory cytokines, such as interleukins, from mast cells and basophils.[3] The inhibition of these pathways mitigates the classic symptoms of allergic reactions, including pruritus, rhinorrhea, and watery eyes.[3]
Beyond its primary antihistaminic activity, Fexofenadine has demonstrated a broader anti-inflammatory profile. It has been shown to inhibit the production of various inflammatory mediators, including leukotrienes (LTC₄, LTD₄, LTE₄), prostaglandins (PGE₂, PGF₂α), and thromboxane.[4] Furthermore, it can inhibit cyclo-oxygenase 2 (COX-2) and the generation of nitric oxide (NO) by inducible nitric oxide synthase (iNOS).[4] Fexofenadine also downregulates the expression of adhesion molecules such as ICAM-1, ELAM-1, and VCAM-1, and chemokines like RANTES, I-TAC, MDC, and TARC, which are crucial for the recruitment of inflammatory cells.[4][5]
Pharmacokinetics
Fexofenadine is rapidly absorbed following oral administration, with its pharmacokinetics remaining linear for oral doses up to a total daily dose of 240 mg.[2]
Absorption and Distribution
-
Absorption: Peak plasma concentrations (Cmax) are typically reached within 1 to 3 hours post-administration.[3][6] The absolute bioavailability is approximately 33%.[3][6] Co-administration with fruit juices, such as grapefruit, orange, or apple juice, can significantly reduce the absorption and bioavailability of Fexofenadine.[6] High-fat meals have also been shown to decrease its absorption.[1]
-
Distribution: Fexofenadine is 60% to 70% bound to plasma proteins, primarily albumin and α1-acid glycoprotein.[2][7] The volume of distribution is reported to be between 5.4 and 5.8 L/kg.[6]
Metabolism and Elimination
-
Metabolism: Fexofenadine undergoes minimal hepatic metabolism, with approximately 5% of the total oral dose being metabolized.[1][2]
-
Elimination: The primary routes of elimination are biliary and renal.[3] Approximately 80% of an administered dose is recovered in the feces, and about 11% is found in the urine.[2][3] The mean elimination half-life is approximately 14.4 hours.[2][7]
| Pharmacokinetic Parameter | Value | Reference |
| Bioavailability | ~33% | [3][6] |
| Time to Peak Plasma Concentration (Tmax) | 1 - 3 hours | [3][6] |
| Plasma Protein Binding | 60% - 70% | [2][7] |
| Volume of Distribution (Vd) | 5.4 - 5.8 L/kg | [6] |
| Metabolism | ~5% of total dose | [1][2] |
| Elimination Half-Life (t½) | ~14.4 hours | [2][7] |
| Primary Route of Excretion | Feces (~80%), Urine (~11%) | [2][3] |
Clinical Efficacy
Clinical trials have consistently demonstrated the efficacy of Fexofenadine in treating seasonal allergic rhinitis and chronic idiopathic urticaria.
Seasonal Allergic Rhinitis
A meta-analysis of eight randomized, double-blind, placebo-controlled clinical trials involving 3,532 patients showed that Fexofenadine significantly reduced the daily reflective total symptom scores (TSS) compared to placebo.[8] Another meta-analysis of 12 studies confirmed these findings, showing a significant reduction in the 12-hour reflective TSS in patients treated with Fexofenadine.[9]
| Clinical Endpoint | Fexofenadine Treatment Group | Placebo Group | Statistical Significance | Reference |
| Change in 12-hr reflective Total Symptom Score (TSS) | Significant reduction | - | p < 0.0001 | [9] |
| Change in Morning Instantaneous TSS | Significant reduction | - | p = 0.0005 | [9] |
| Reduction in Nasal Congestion Score | Significant reduction | - | p < 0.00001 | [8] |
| Reduction in Rhinorrhea Score | Significant reduction | - | p < 0.00001 | [8] |
| Reduction in Sneezing Score | Significant reduction | - | p < 0.00001 | [8] |
Chronic Idiopathic Urticaria
In a 4-week, multicenter, placebo-controlled study of 439 patients with chronic idiopathic urticaria, Fexofenadine at doses of 20, 60, 120, and 240 mg twice daily was statistically superior to placebo in reducing the mean pruritus score, the mean number of wheals, and the mean total symptom score.[10] Doses of 60 mg twice daily or greater were found to be most effective.[10]
Safety and Tolerability
Fexofenadine is generally well-tolerated, with a favorable safety profile.[1]
Adverse Events
The most commonly reported adverse events in clinical trials include headache, back and muscle pain, nausea, drowsiness, and menstrual cramps.[1] The incidence of these events is generally comparable to that observed with placebo.[9][11] In pediatric populations, the most frequent adverse events reported were cough, upper respiratory tract infection, fever, and otitis media in children aged 6 to 11 years, and fatigue in children aged 6 months to 5 years.[1]
| Adverse Event | Fexofenadine Incidence | Placebo Incidence | Reference |
| Headache | Similar to placebo | Similar to placebo | [9] |
| Vomiting (children 6 months - 2 years) | 5.6% - 14.1% | 13.6% | [12] |
| Overall Treatment-Emergent Adverse Events (children 6 months - 2 years) | 35.2% - 40.0% | 48.2% | [12] |
Cardiovascular Safety
Fexofenadine does not exhibit the cardiotoxic effects associated with some other antihistamines.[6] Studies have shown no clinically significant effects on the QT interval, even at doses multiple times higher than the recommended therapeutic dose.[13]
Experimental Protocols
In Vitro Dissolution Study
-
Objective: To determine the in vitro release profile of Fexofenadine from a given formulation.
-
Methodology:
-
The study is conducted using a USP Type II dissolution apparatus (paddle method).
-
The dissolution medium is 900 mL of a specified buffer, such as phosphate buffer (pH 7.4).
-
The temperature of the dissolution medium is maintained at 37 ± 0.5°C.
-
The paddle speed is set to a specified rate, for example, 25 rpm.
-
A sample of the Fexofenadine formulation is introduced into the dissolution vessel.
-
Aliquots of the dissolution medium are withdrawn at predetermined time intervals.
-
The concentration of Fexofenadine in each aliquot is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[14][15]
-
In Vivo Efficacy Study in a Rat Model of Allergic Reaction
-
Objective: To evaluate the in vivo efficacy of Fexofenadine in a preclinical model.
-
Methodology:
-
Healthy albino rats are used for the study, following approval from an Institutional Animal Ethics Committee.[16]
-
Animals are divided into different treatment groups: a control group receiving a placebo (e.g., distilled water) and experimental groups receiving varying doses of Fexofenadine or other antihistamines.[16]
-
The test substances are administered orally via an orogastric tube at a specified time before the induction of the allergic response.[16]
-
An allergic reaction can be induced, for example, by administering a systemic anaphylaxis-inducing agent like compound 48/80.[17]
-
The efficacy of the treatment is assessed by measuring specific outcomes, such as the potentiation of phenobarbitone-induced sleeping time as an indicator of sedative effects, or by scoring the severity of the anaphylactic reaction.[16][17]
-
Data are statistically analyzed using appropriate tests, such as an unpaired t-test or ANOVA, to compare the outcomes between the different treatment groups.[16]
-
Conclusion
Fexofenadine ("this compound") possesses a well-defined pharmacological profile, characterized by its selective H1-receptor antagonism, favorable pharmacokinetic properties, and a broad spectrum of anti-inflammatory activities. Its clinical efficacy in the management of allergic rhinitis and chronic idiopathic urticaria is well-established through numerous robust clinical trials. The favorable safety profile, particularly its non-sedating nature and lack of cardiotoxicity, makes it a valuable therapeutic option for a wide range of patients. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and similar antiallergic agents.
References
- 1. Fexofenadine - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Fexofenadine hydrochloride in the treatment of allergic disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. effects-of-fexofenadine-and-other-antihistamines-on-components-of-the-allergic-response - Ask this paper | Bohrium [bohrium.com]
- 6. Clinical Pharmacokinetics of Fexofenadine: A Systematic Review [mdpi.com]
- 7. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Update meta-analysis on the efficacy and safety issues of fexofenadine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A double-blind, placebo-controlled trial of fexofenadine HCl in the treatment of chronic idiopathic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Safety and tolerability of fexofenadine hydrochloride, 15 and 30 mg, twice daily in children aged 6 months to 2 years with allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fexofenadine Hydrochloride | ফেক্সোফেনাডিন হাইড্রোক্লোরাইড | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 14. mdpi.com [mdpi.com]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 17. Quality by Design for the Development and Analysis of Enhanced In-Situ Forming Vesicles for the Improvement of the Bioavailability of Fexofenadine HCl in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Evaluation of Antiallergic agent-1 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction Antiallergic agent-1 is a novel small molecule inhibitor designed to mitigate Type I hypersensitivity reactions. The primary mechanism of allergic response involves the activation of mast cells and basophils, which degranulate and release a cascade of inflammatory mediators, including histamine and cytokines, upon exposure to an allergen.[1][2] This application note provides detailed protocols for evaluating the efficacy of this compound in a cellular context using the rat basophilic leukemia (RBL-2H3) cell line, a widely accepted model for studying mast cell degranulation and allergic responses.[3][4] The described assays quantify the agent's ability to inhibit mast cell degranulation and the release of pro-inflammatory cytokines.
Proposed Mechanism of Action
The allergic cascade is typically initiated when an allergen cross-links Immunoglobulin E (IgE) antibodies bound to the high-affinity FcεRI receptor on the surface of mast cells.[1][5] This event triggers a complex intracellular signaling pathway, leading to the release of pre-formed mediators stored in granules (degranulation) and the synthesis of new inflammatory molecules like cytokines and leukotrienes.[2] this compound is hypothesized to interfere with this pathway, potentially by inhibiting key signaling kinases such as Syk, thereby preventing downstream activation and cellular response.
Caption: IgE-mediated mast cell activation pathway and the proposed inhibitory target of this compound.
Experimental Workflow
The overall process for evaluating this compound involves three main stages: determining the appropriate non-cytotoxic concentration range, assessing the agent's effect on mast cell degranulation, and measuring its impact on cytokine release.
Caption: General experimental workflow for testing this compound in RBL-2H3 cells.
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol determines the concentration range of this compound that is non-toxic to RBL-2H3 cells, ensuring that subsequent results are not due to cytotoxicity. The MTS assay is used to measure metabolic activity as an indicator of cell viability.[3]
Materials:
-
RBL-2H3 cells
-
Minimum Essential Medium (MEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution
-
96-well tissue culture plates
-
MTS reagent
-
Microplate reader (490 nm absorbance)
Methodology:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete MEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]
-
Treatment: Prepare serial dilutions of this compound in complete MEM. Remove the old media from the cells and add 100 µL of the diluted agent to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the no-treatment control: Viability (%) = (Absorbance_Sample / Absorbance_Control) * 100
Protocol 2: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase as a marker for mast cell degranulation.[4][6]
Materials:
-
Anti-DNP IgE
-
DNP-BSA (antigen)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG, substrate)
-
Triton X-100 (for cell lysis)
-
Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer)
Methodology:
-
Seeding and Sensitization: Seed RBL-2H3 cells (2 x 10⁵ cells/well in a 24-well plate) and sensitize them with 0.1 µg/mL anti-DNP IgE for 24 hours.[3]
-
Washing: Gently wash the sensitized cells twice with pre-warmed Tyrode's buffer to remove unbound IgE.
-
Treatment: Add 200 µL of Tyrode's buffer containing various non-toxic concentrations of this compound (determined from Protocol 1) or vehicle control. Incubate for 1 hour at 37°C.
-
Stimulation: Trigger degranulation by adding 20 µL of DNP-BSA antigen (final concentration 0.1 µg/mL). For the negative control, add buffer only. For the positive control (total release), add 20 µL of 0.5% Triton X-100. Incubate for 1 hour at 37°C.
-
Sample Collection: Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Enzymatic Reaction: Add 50 µL of pNAG substrate solution (1 mM in citrate buffer, pH 4.5) to each well containing supernatant. Incubate for 1 hour at 37°C.
-
Stopping Reaction: Stop the reaction by adding 200 µL of stop solution.
-
Measurement: Read the absorbance at 405 nm.
-
Calculation: Release (%) = (Absorbance_Sample - Absorbance_NegativeControl) / (Absorbance_PositiveControl - Absorbance_NegativeControl) * 100 Inhibition (%) = (1 - (Release%_Agent1 / Release%_VehicleControl)) * 100
Protocol 3: Cytokine Release Assay (ELISA)
This protocol measures the concentration of secreted pro-inflammatory cytokines, such as Interleukin-4 (IL-4) and Tumor Necrosis Factor-alpha (TNF-α), in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
RBL-2H3 cells, anti-DNP IgE, DNP-BSA
-
This compound
-
Commercially available ELISA kits for rat IL-4 and TNF-α
Methodology:
-
Cell Culture and Treatment: Follow steps 1-4 from Protocol 2, but extend the post-stimulation incubation time to 6-24 hours to allow for cytokine synthesis and secretion.[4]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes at 4°C.
-
ELISA Procedure: Carefully collect the supernatant and perform the ELISA for IL-4 and TNF-α according to the manufacturer's instructions. This typically involves adding the supernatant to antibody-coated plates, followed by detection antibodies and a substrate.
-
Measurement: Read the absorbance at the wavelength specified by the ELISA kit manufacturer (usually 450 nm).
-
Calculation: Calculate the concentration of each cytokine (pg/mL) by plotting a standard curve using recombinant cytokine standards. Determine the percent inhibition relative to the vehicle-treated, antigen-stimulated control.
Data Presentation
The following tables present hypothetical data for the in vitro evaluation of this compound.
Table 1: Effect of this compound on RBL-2H3 Cell Viability
| Concentration (µM) | Mean Absorbance (490 nm) | Std. Deviation | Cell Viability (%) |
|---|---|---|---|
| Control | 1.254 | 0.08 | 100.0 |
| 0.1 | 1.248 | 0.07 | 99.5 |
| 1 | 1.233 | 0.09 | 98.3 |
| 10 | 1.211 | 0.06 | 96.6 |
| 50 | 1.159 | 0.11 | 92.4 |
| 100 | 0.615 | 0.05 | 49.0 |
Table 2: Inhibition of β-Hexosaminidase Release by this compound
| Treatment | Concentration (µM) | β-Hexosaminidase Release (%) | Inhibition (%) |
|---|---|---|---|
| Control (No Antigen) | - | 5.2 | - |
| Vehicle + Antigen | - | 68.5 | 0.0 |
| This compound | 0.1 | 55.1 | 21.2 |
| This compound | 1 | 32.7 | 56.7 |
| This compound | 10 | 15.3 | 83.7 |
| This compound | 50 | 9.8 | 92.9 |
IC₅₀ for β-Hexosaminidase inhibition was calculated to be approximately 0.85 µM.
Table 3: Inhibition of Cytokine Release by this compound
| Treatment | Conc. (µM) | TNF-α (pg/mL) | TNF-α Inhibition (%) | IL-4 (pg/mL) | IL-4 Inhibition (%) |
|---|---|---|---|---|---|
| Vehicle + Antigen | - | 850.4 | 0.0 | 452.1 | 0.0 |
| This compound | 1 | 412.2 | 51.5 | 211.6 | 53.2 |
| This compound | 10 | 125.9 | 85.2 | 65.3 | 85.6 |
| This compound | 50 | 58.1 | 93.2 | 31.2 | 93.0 |
This compound demonstrates potent, dose-dependent inhibition of both TNF-α and IL-4 release.
References
- 1. IgE and non-IgE-mediated pathways in anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. Antiallergic Effect of the Alpha-Cyclodextrin Moringin Complex in Rat Basophilic Leukaemia (RBL-2H3) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Allergic and Anti-Inflammatory Signaling Mechanisms of Natural Compounds/Extracts in In Vitro System of RBL-2H3 Cell: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Pathways Critical for AIlergic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to desensitize human and murine mast cells after polyclonal IgE sensitization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antiallergic Agent-1
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides detailed application notes and protocols for the in vivo use of "Antiallergic agent-1," a mast cell stabilizer. For the purpose of providing concrete experimental details, this document leverages published data on cromolyn sodium, a well-characterized mast cell stabilizer, as a proxy for this compound. The protocols outlined herein are intended for researchers, scientists, and drug development professionals working on novel antiallergic therapies. Included are summaries of effective dosages in various murine models of allergy, detailed experimental protocols for inducing and assessing allergic inflammation, and methodologies for key analytical endpoints.
Mechanism of Action
This compound is a mast cell stabilizer. Its mechanism of action involves the inhibition of mast cell degranulation, a critical event in the initiation of type I hypersensitivity reactions.[1] Upon exposure to an allergen, cross-linking of IgE receptors (FcεRI) on the surface of mast cells triggers a signaling cascade that leads to the release of pre-formed and newly synthesized inflammatory mediators, including histamine, leukotrienes, and various cytokines.[1] this compound prevents the release of these mediators, thereby mitigating the clinical manifestations of allergic reactions.[1] It is important to note that this agent is effective for prophylaxis and does not possess bronchodilatory or antihistaminic activity, making it unsuitable for the treatment of acute allergic episodes.[1]
References
Application Notes and Protocols: "Antiallergic Agent-1" Solution Preparation, Storage, and In Vitro Characterization
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
"Antiallergic Agent-1" is a potent and selective second-generation histamine H1 receptor antagonist. Its mechanism of action involves the inhibition of the H1 receptor, which is a G-protein-coupled receptor (GPCR) that plays a central role in allergic reactions.[1] Activation of the H1 receptor by histamine triggers a signaling cascade that results in the classic symptoms of allergy.[1][2] By blocking this interaction, "this compound" effectively mitigates these symptoms. These application notes provide detailed protocols for the preparation, storage, and quality control of "this compound" solutions, as well as a method for its in vitro characterization.
2. Solution Preparation
The accurate preparation of "this compound" solutions is critical for obtaining reliable and reproducible experimental results. The following protocols outline the steps for preparing both stock and working solutions.
2.1. Solubility
Prior to solution preparation, it is essential to understand the solubility of "this compound". The following table summarizes its solubility in various common laboratory solvents.
| Solvent | Solubility (mg/mL) | Reference |
| Water | >100 (freely soluble) | [3] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 | [4] |
| Dimethyl Sulfoxide (DMSO) | ~12 | [4] |
| Ethanol | Slightly soluble | [3][5][6][7] |
| Methanol | Soluble | [3] |
| Acetonitrile | Soluble | [5][6][7] |
2.2. Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of "this compound" powder using a calibrated analytical balance.
-
Dissolving: Add the appropriate volume of high-purity DMSO to the powder.
-
Mixing: Vortex or sonicate the solution until the "this compound" is completely dissolved.[8]
-
Storage: Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.[4]
2.3. Protocol for Preparing an Aqueous Working Solution
For most cell-based assays, it is recommended to dilute the DMSO stock solution into an aqueous buffer to a final concentration where the amount of residual organic solvent is insignificant, as organic solvents may have physiological effects at low concentrations.[4]
-
Thawing: Thaw a single aliquot of the 10 mM "this compound" stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with the desired aqueous buffer (e.g., PBS or cell culture medium) to the final working concentration.
-
Mixing: Gently mix the solution by pipetting or inverting the tube.
-
Usage: Use the freshly prepared aqueous solution for experiments immediately. It is not recommended to store aqueous solutions for more than one day.[4]
2.4. Experimental Workflow for Solution Preparation
Caption: Workflow for the preparation of "this compound" solutions.
3. Storage and Stability
Proper storage is crucial to maintain the integrity and activity of "this compound".
| Form | Storage Condition | Stability | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [4] |
| DMSO Stock Solution (10 mM) | -20°C | At least 6 months | [9] |
| Aqueous Working Solution | 4°C | Not recommended for more than one day | [4] |
Forced degradation studies have shown that "this compound" is unstable in strong acidic and oxidative conditions.[10] It is relatively stable in basic conditions.[10]
4. Quality Control: Verifying Concentration and Purity by HPLC
To ensure the quality of the prepared solutions, High-Performance Liquid Chromatography (HPLC) can be employed to verify the concentration and purity of "this compound".
4.1. HPLC Method
A reverse-phase HPLC method is suitable for the analysis of "this compound".[10][11][12]
| Parameter | Condition | Reference |
| Column | C18, 250 mm x 4.6 mm, 5 µm | [8][12][13] |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) with pH adjustment | [8][12] |
| Flow Rate | 1.0 mL/min | [8][13] |
| Detection | UV at 229-232 nm | [4][8][12][13] |
| Injection Volume | 20 µL | [8][13] |
| Linearity Range | 1-150 µg/mL | [8][10][13] |
4.2. Protocol for HPLC Analysis
-
Standard Preparation: Prepare a series of standard solutions of "this compound" of known concentrations in the mobile phase.[10]
-
Sample Preparation: Dilute an aliquot of the prepared stock or working solution with the mobile phase to a concentration within the linear range of the assay.
-
Injection: Inject the standard and sample solutions into the HPLC system.
-
Analysis: Construct a calibration curve from the peak areas of the standard solutions. Determine the concentration of the sample solution by comparing its peak area to the calibration curve. Purity can be assessed by the presence of any degradation peaks.
4.3. Experimental Workflow for HPLC Quality Control
Caption: Workflow for the quality control of "this compound" solutions by HPLC.
5. Application Protocol: In Vitro Histamine H1 Receptor Binding Assay
A common application for "this compound" is to determine its binding affinity for the histamine H1 receptor. This can be achieved through a competitive radioligand binding assay.[14][15]
5.1. Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a Gq-protein coupled receptor.[1] Upon histamine binding, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to downstream cellular responses characteristic of an allergic reaction.[1][16] "this compound" acts as an antagonist, blocking histamine from binding to the receptor and initiating this cascade.
Caption: "this compound" inhibits the H1 receptor signaling pathway.
5.2. Protocol for Competitive Binding Assay
This protocol is a general guideline and may require optimization based on the specific cell line and radioligand used.
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the human histamine H1 receptor.[15]
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
A fixed concentration of a suitable radioligand (e.g., [3H]-mepyramine)
-
Increasing concentrations of unlabeled "this compound" (competitor)
-
Cell membrane homogenate
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50, which can then be used to calculate the binding affinity (Ki) of "this compound".
These application notes provide a comprehensive guide for the preparation, storage, quality control, and in vitro characterization of "this compound". Adherence to these protocols will ensure the generation of high-quality, reproducible data in research and development settings.
References
- 1. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 2. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cetirizine dihydrochloride | 83881-52-1 [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iosrphr.org [iosrphr.org]
- 9. researchgate.net [researchgate.net]
- 10. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Method for Analysis of Cetirizine | SIELC Technologies [sielc.com]
- 12. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 13. ijpsr.com [ijpsr.com]
- 14. Histamine receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Histamine H1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic diseases such as rhinitis, urticaria, and asthma are mediated in large part by the activation of the Histamine H1 Receptor (H1R), a G-protein coupled receptor (GPCR). Upon binding its endogenous ligand, histamine, the H1R activates the Gαq signaling cascade, leading to the release of intracellular calcium and the subsequent initiation of the inflammatory and allergic responses. Consequently, the discovery of novel H1R antagonists is a primary strategy for the development of new antiallergic therapeutics. High-Throughput Screening (HTS) provides a robust platform for rapidly evaluating large compound libraries to identify novel H1R antagonists. This document outlines the key principles, protocols, and data analysis workflows for HTS campaigns targeting the H1R, with a focus on a cell-based calcium mobilization assay.
Principle of Detection: H1R-Mediated Calcium Mobilization
The primary HTS method for Gq-coupled receptors like H1R is the measurement of intracellular calcium ([Ca2+]i) mobilization. In this assay, a cell line stably overexpressing the human H1R (e.g., HEK293/H1) is loaded with a calcium-sensitive fluorescent dye. The screening workflow for an antagonist is a two-addition process:
-
Antagonist Addition: Test compounds are added to the cells. If a compound is an H1R antagonist, it will bind to the receptor but not elicit a signal.
-
Agonist Challenge: A known H1R agonist, histamine, is added at a concentration that elicits a submaximal response (typically EC80).
In wells containing inactive compounds, the addition of histamine will trigger the H1R signaling cascade, leading to a sharp increase in intracellular calcium and a corresponding increase in fluorescence. In wells containing a potent H1R antagonist, the receptor will be blocked, and the subsequent addition of histamine will fail to produce a significant fluorescent signal. The degree of signal inhibition is directly proportional to the antagonist's activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the H1R signaling pathway and a typical HTS workflow for antagonist identification.
Caption: H1R Gq-coupled signaling pathway.
Caption: HTS workflow for H1R antagonist screening.
Data Presentation
The performance of an HTS assay and the potency of identified compounds are evaluated using several key metrics. A robust assay is characterized by a high Z'-factor and a significant signal-to-background ratio. The potency of antagonists is determined by their half-maximal inhibitory concentration (IC50).
| Parameter / Compound | Assay Type | Cell Line | Value | Reference |
| Assay Performance | ||||
| Z'-Factor | Calcium Mobilization | HEK293/H1R | > 0.5 (Typical) | [1] |
| Signal-to-Background (S/B) | Calcium Mobilization | CHO-M1 / HeLa | > 10 (Typical) | [1] |
| Agonist Potency | ||||
| Histamine (EC50) | Calcium Mobilization | HEK293/H1R | 19.7 nM | [2] |
| Reference Antagonist Potency (IC50) | ||||
| Pyrilamine | Calcium Mobilization | HEK293 (endogenous) | ~100 - 1000 nM | [3] |
| Desloratadine (Ki) | Radioligand Binding | N/A | 0.4 nM | [4] |
| Levocetirizine (Ki) | Radioligand Binding | N/A | 3 nM | [4] |
| Fexofenadine (Ki) | Radioligand Binding | N/A | 10 nM | [4] |
Note: IC50 values are highly dependent on assay conditions (e.g., agonist concentration). Ki (inhibitory constant) values from binding assays are provided for potency comparison.
Experimental Protocols
Protocol 1: High-Throughput Calcium Mobilization Assay for H1R Antagonists
This protocol is designed for a 384-well format using a Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.
Materials and Reagents:
-
Cell Line: HEK293 cells stably expressing the human Histamine H1 Receptor (e.g., GenScript, Cat. No. M00131).[2]
-
Culture Medium: DMEM, 10% FBS, 200 µg/ml Zeocin.[2]
-
Assay Plates: 384-well black-wall, clear-bottom microplates.
-
Calcium Assay Kit: FLIPR Calcium 6 Assay Kit (Molecular Devices) or equivalent (e.g., Screen Quest™ Fluo-8®).[5][6]
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
Probenecid: (if required by assay kit) to inhibit organic anion transporters.
-
Agonist: Histamine dihydrochloride (Sigma-Aldrich).
-
Control Antagonist: Pyrilamine maleate salt (Sigma-Aldrich).
-
Compound Plates: 384-well plates containing test compounds dissolved in DMSO.
Procedure:
-
Cell Plating:
-
Harvest HEK293/H1R cells using standard cell culture techniques.
-
Resuspend cells in culture medium to a density of 200,000 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of the 384-well assay plates (5,000 cells/well).
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.[6]
-
-
Dye Loading:
-
Compound Addition (Antagonist Screening):
-
Following dye incubation, allow plates to equilibrate to room temperature for at least 30 minutes.
-
Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of test compounds, control antagonist (e.g., Pyrilamine), and DMSO (vehicle control) from the compound plates to the assay plates.
-
Incubate for 30 minutes at room temperature.
-
-
Agonist Addition and Signal Reading:
-
Prepare a 5X solution of histamine in assay buffer. The final concentration should be at the EC80 value (approximately 30-50 nM, to be determined empirically).
-
Place the assay plate into the FLIPR instrument.
-
Initiate the reading protocol: establish a stable baseline fluorescence for ~15-20 seconds.
-
The instrument will automatically add 12.5 µL of the 5X histamine solution to each well.
-
Continue to record the fluorescence signal for an additional 90-120 seconds. The signal change, typically a sharp peak followed by a plateau, reflects the increase in intracellular calcium.[4]
-
Data Analysis:
-
Normalization: The response in each well is typically normalized to the average of the vehicle (DMSO) control wells (0% inhibition) and the maximal inhibition control wells (e.g., high concentration of Pyrilamine, 100% inhibition).
-
Hit Identification: A "hit" is defined as a compound that produces an inhibition level greater than a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the vehicle controls).
-
Dose-Response Analysis: Confirmed hits are subsequently tested in a dose-response format (e.g., 8-point, 3-fold serial dilution) to determine their IC50 values. Data is fitted to a four-parameter logistic equation to calculate the IC50.
Conclusion
The cell-based calcium mobilization assay is a robust, reliable, and scalable method for the high-throughput screening of Histamine H1 Receptor antagonists.[7] Its homogeneous, "no-wash" format is amenable to full automation, enabling the rapid profiling of large compound libraries.[1] By identifying compounds that effectively block histamine-induced calcium signaling, this HTS approach serves as a critical first step in the discovery pipeline for novel antiallergic agents. Subsequent hit validation, dose-response studies, and secondary assays are necessary to confirm potency, selectivity, and mechanism of action for promising lead candidates.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. Histamine H1-receptor-mediated calcium influx in DDT1MF-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLIPR® Calcium Assays | AAT Bioquest [aatbio.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Application Notes: Antiallergic agent-1 in Allergic Rhinitis Research
Introduction Allergic rhinitis (AR) is a prevalent inflammatory condition of the nasal mucosa, primarily driven by an Immunoglobulin E (IgE)-mediated hypersensitivity reaction.[1] The pathophysiology involves a complex network of cells, mediators, and cytokines.[2] Mast cells are central players in orchestrating the allergic inflammatory response.[3][4] Upon exposure to an allergen in a sensitized individual, IgE molecules bound to high-affinity IgE receptors (FcεRI) on the surface of mast cells become cross-linked, triggering a cascade of intracellular signaling events.[5][6] This activation leads to mast cell degranulation—the release of pre-stored mediators like histamine and the de novo synthesis of others such as leukotrienes and prostaglandins.[5][7] These mediators are responsible for the acute symptoms of AR, including sneezing, itching, rhinorrhea, and nasal congestion.[5]
Antiallergic agent-1 is a novel small molecule inhibitor designed to modulate the mast cell activation pathway. Its primary mechanism of action is the targeted inhibition of key signaling kinases involved in the FcεRI pathway, thereby preventing mast cell degranulation and the subsequent release of inflammatory mediators. These application notes provide detailed protocols for evaluating the efficacy of this compound using established in vivo and in vitro models of allergic rhinitis.
Mechanism of Action The primary activation of mast cells in allergic rhinitis occurs through the cross-linking of FcεRI receptors.[3][7] This event initiates a signaling cascade starting with the activation of Src family kinases like Lyn, which then phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the FcεRI receptor subunits.[7] This phosphorylation creates docking sites for spleen tyrosine kinase (Syk), which is critical for propagating the downstream signal.[7] Activated Syk leads to the phosphorylation of adaptor proteins and the activation of multiple pathways, including the Phospholipase C gamma (PLCγ) and Phosphatidylinositol 3-kinase (PI3K) pathways, culminating in increased intracellular calcium levels and degranulation.[7][8]
This compound is hypothesized to function as a potent inhibitor of Syk phosphorylation. By preventing the activation of this critical upstream kinase, it effectively halts the entire downstream signaling cascade that leads to the release of histamine and other inflammatory mediators, thus mitigating the allergic response.
Experimental Protocols
In Vitro: Mast Cell Degranulation Assay (RBL-2H3 Cells)
This protocol assesses the ability of this compound to inhibit antigen-induced degranulation in a rat basophilic leukemia (RBL-2H3) cell line, a widely accepted model for human mucosal mast cells.[9][10] Degranulation is quantified by measuring the activity of β-hexosaminidase, an enzyme released in tandem with histamine.[10]
Materials:
-
RBL-2H3 cell line
-
DMEM media with 10% FBS
-
Anti-DNP IgE antibody
-
DNP-BSA (antigen)
-
This compound
-
Tyrode's buffer (pH 7.4)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (substrate)
-
0.1 M citrate/phosphate buffer (pH 4.5)
-
0.2 M glycine buffer (pH 10.7)
-
Triton X-100
-
96-well microplates
Procedure:
-
Cell Seeding: Plate RBL-2H3 cells in a 96-well plate at a density of 2 x 10⁵ cells/mL (100 µL/well) and incubate overnight at 37°C, 5% CO₂.
-
Sensitization: Sensitize cells by adding 0.5 µg/mL of anti-DNP IgE to each well. Incubate overnight.
-
Washing and Treatment: Wash the cells twice with 150 µL of Tyrode's buffer to remove unbound IgE. Add 100 µL of Tyrode's buffer containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control. Incubate for 1 hour at 37°C.
-
Antigen Challenge: Stimulate degranulation by adding 50 µL of DNP-BSA (final concentration 100 ng/mL) to each well. Incubate for 1 hour at 37°C.[9] A set of wells should be reserved for total release (lysed with 1% Triton X-100) and spontaneous release (no antigen).
-
Quantification of β-hexosaminidase Release:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of substrate solution (1 mM p-Nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate/phosphate buffer).
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding 150 µL of 0.2 M glycine buffer.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Calculation: The percentage of β-hexosaminidase release is calculated as: [(Sample OD - Spontaneous Release OD) / (Total Release OD - Spontaneous Release OD)] x 100
In Vivo: Ovalbumin (OVA)-Induced Allergic Rhinitis in Mice
This protocol describes a widely used mouse model to induce an allergic rhinitis-like phenotype, which closely mimics the pathological signs of human AR, such as sneezing, nasal rubbing, and increased IgE levels.[11][12]
Animals:
-
BALB/c mice (6-8 weeks old)
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum) adjuvant
-
Phosphate-buffered saline (PBS)
-
This compound
Procedure:
-
Sensitization Phase (Days 0, 7, 14):
-
Challenge Phase (Days 21-28):
-
From day 21 to day 28, challenge the sensitized mice daily via intranasal (i.n.) administration of 20 µL of 1% OVA solution (10 µL per nostril).[11]
-
-
Treatment Protocol:
-
Administer this compound (e.g., 10, 20, 50 mg/kg, per os) or vehicle control daily, starting 1 hour before the intranasal challenge from day 21 to day 28. A positive control group may be treated with a standard drug like dexamethasone.[11]
-
-
Assessment of Allergic Symptoms:
-
On day 28, 30 minutes after the final OVA challenge, record the number of sneezes and nasal rubbing movements for each mouse over a 15-minute period.[11]
-
-
Sample Collection and Analysis (Day 29):
-
Collect blood via cardiac puncture to measure serum levels of total IgE, OVA-specific IgE, and histamine via ELISA.
-
Perform nasal lavage to collect nasal lavage fluid (NLF). Centrifuge the NLF to collect the supernatant for cytokine analysis (e.g., IL-4, IL-6, TNF-α) and the cell pellet for differential inflammatory cell counts (e.g., eosinophils).[11]
-
Isolate nasal mucosal tissue for histological analysis (e.g., H&E staining for eosinophil infiltration).
-
Quantitative Data Summary
The following tables present representative data that could be expected from the successful application of the protocols described above.
Table 1: Effect of this compound on Allergic Symptoms and Serum Markers in OVA-Induced AR Mice
| Group | Dose (mg/kg) | Sneezing Events (in 15 min) | Nasal Rubs (in 15 min) | Serum OVA-specific IgE (ng/mL) | Serum Histamine (ng/mL) |
|---|---|---|---|---|---|
| Control | - | 5.2 ± 1.1 | 8.5 ± 2.3 | 45.8 ± 10.2 | 15.3 ± 3.1 |
| AR (Vehicle) | - | 48.6 ± 5.3 | 65.1 ± 7.8 | 650.4 ± 85.6 | 98.7 ± 12.4 |
| Agent-1 | 10 | 30.1 ± 4.1* | 40.7 ± 5.5* | 410.2 ± 55.1* | 60.2 ± 8.9* |
| Agent-1 | 20 | 18.5 ± 3.5** | 25.3 ± 4.1** | 255.9 ± 38.7** | 35.8 ± 6.2** |
| Dexamethasone | 2.5 | 15.3 ± 2.9** | 20.1 ± 3.8** | 210.6 ± 30.5** | 30.1 ± 5.5** |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to AR (Vehicle) group.
Table 2: Effect of this compound on Inflammatory Cells and Cytokines in Nasal Lavage Fluid (NLF)
| Group | Dose (mg/kg) | Total Cells (x10⁴/mL) | Eosinophils (%) | IL-4 (pg/mL) | TNF-α (pg/mL) |
|---|---|---|---|---|---|
| Control | - | 1.5 ± 0.4 | 2.1 ± 0.8 | 10.5 ± 2.5 | 18.9 ± 4.1 |
| AR (Vehicle) | - | 15.8 ± 2.1 | 35.6 ± 4.7 | 85.3 ± 10.2 | 110.4 ± 15.3 |
| Agent-1 | 10 | 10.2 ± 1.5* | 22.4 ± 3.1* | 55.1 ± 8.4* | 75.6 ± 10.8* |
| Agent-1 | 20 | 6.1 ± 0.9** | 12.8 ± 2.5** | 30.8 ± 6.6** | 42.1 ± 7.5** |
| Dexamethasone | 2.5 | 5.5 ± 0.8** | 10.5 ± 2.1** | 25.4 ± 5.1** | 38.5 ± 6.9** |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to AR (Vehicle) group.
Table 3: In Vitro Inhibition of β-Hexosaminidase Release from RBL-2H3 Cells
| Treatment | Concentration (µM) | β-Hexosaminidase Release (%) | Inhibition (%) |
|---|---|---|---|
| Vehicle Control | - | 45.2 ± 3.8 | - |
| Agent-1 | 0.1 | 38.1 ± 3.1 | 15.7 |
| Agent-1 | 1.0 | 25.9 ± 2.5* | 42.7 |
| Agent-1 | 10.0 | 12.3 ± 1.9** | 72.8 |
| Agent-1 | 100.0 | 5.8 ± 1.1** | 87.2 |
| IC₅₀ Value | 1.8 µM |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to Vehicle Control.
References
- 1. Frontiers | Anti-Allergic Rhinitis Effects of Medicinal Plants and Their Bioactive Metabolites via Suppression of the Immune System: A Mechanistic Review [frontiersin.org]
- 2. Novel therapeutic interventions for allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Allergic Rhinitis: Pathophysiology and Treatment Focusing on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mast cell - Wikipedia [en.wikipedia.org]
- 7. The role of mast cells in allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrated signalling pathways for mast-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A microplate assay to assess chemical effects on RBL-2H3 mast cell degranulation: effects of triclosan without use of an organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phcog.com [phcog.com]
- 12. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cromolyn Sodium, a mast cell stabilizer, in in vitro cellular models relevant to asthma research. Detailed protocols for key experiments are included to facilitate the investigation of its antiallergic properties.
Introduction
Cromolyn sodium is a well-established mast cell stabilizer used prophylactically in the management of mild to moderate asthma.[1][2] It functions by preventing the release of inflammatory mediators from mast cells, which are key effector cells in the pathophysiology of allergic asthma.[3][4] Unlike bronchodilators, cromolyn sodium does not provide immediate relief from acute asthma attacks but is effective in preventing both early and late asthmatic responses to allergens and exercise.[5][6] Its primary mechanism of action involves inhibiting mast cell degranulation, thereby blocking the release of histamine, leukotrienes, and other pro-inflammatory substances that contribute to bronchoconstriction and airway inflammation.[1][7]
Mechanism of Action in Cellular Models
In cellular models, cromolyn sodium exerts its antiallergic effects primarily through the stabilization of mast cell membranes.[4] When mast cells are sensitized by IgE antibodies and subsequently challenged with an allergen, a signaling cascade is initiated, leading to the influx of calcium ions and the subsequent degranulation of the cell.[8] Cromolyn sodium is believed to interfere with this process by blocking antigen-mediated calcium influx, thus preventing the release of pre-formed mediators stored in granules (e.g., histamine, tryptase) and the synthesis of newly formed lipid mediators (e.g., leukotrienes, prostaglandins).[8][9]
Recent studies also suggest that cromolyn sodium may have broader immunomodulatory effects beyond mast cell stabilization, including the inhibition of other inflammatory cells like eosinophils and microglia.[10][11][12]
Figure 1: Simplified signaling pathway of Cromolyn Sodium's inhibitory action on mast cell degranulation.
Quantitative Data Summary
The following table summarizes the reported effects of cromolyn sodium on the release of various inflammatory mediators from different asthma-related cellular models.
| Cell Model | Mediator | Stimulus | Cromolyn Sodium Concentration | % Inhibition (Approx.) | Reference |
| Human Lung Mast Cells | Histamine | Anti-IgE | 100 µM | Weak Inhibition | [13] |
| Human Cord Blood-Derived Mast Cells (hCBMCs) | Histamine, Leukotrienes, PGD2 | IgE/Anti-IgE | 100 µM | Effective Inhibition | [13] |
| Human Cord Blood-Derived Mast Cells (hCBMCs) | IL-10 | IgE-activated | Not specified | Increased Release | [10] |
| LAD2 Human Mast Cell Line | IL-8 | Substance P (2 µM) | 100 µM | ~17% | [13] |
| LAD2 Human Mast Cell Line | TNF | Substance P (2 µM) | 100 µM | Less effective than Quercetin | [13] |
| HMC3 Human Microglia | IL-1β, IL-6, IFN-γ | TNF-α | 3 µM | > 40% | [12] |
| HMC3 Human Microglia | IL-8 | TNF-α | 3 µM | ~26% | [12] |
Experimental Protocols
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol is designed to assess the inhibitory effect of cromolyn sodium on IgE-mediated degranulation of mast cells by measuring the release of the granular enzyme β-hexosaminidase.[14][15]
Materials:
-
Human mast cell line (e.g., LAD2) or primary human mast cells
-
Cell culture medium (e.g., StemPro™-34 SFM)[16]
-
Human IgE
-
Anti-human IgE antibody
-
Cromolyn sodium
-
HEPES buffer with 0.04% BSA[14]
-
β-hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide)
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)
-
Triton X-100 (for cell lysis)
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Cell Seeding and Sensitization:
-
Cell Washing:
-
The next day, gently wash the cells three times with pre-warmed HEPES buffer containing 0.04% BSA to remove unbound IgE.[14]
-
-
Pre-incubation with Cromolyn Sodium:
-
Prepare various concentrations of cromolyn sodium in HEPES buffer.
-
Add the cromolyn sodium solutions to the respective wells and incubate for 30 minutes at 37°C. Include a vehicle control (buffer only).
-
-
Induction of Degranulation:
-
Sample Collection:
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.[16]
-
Carefully collect the supernatant from each well for the β-hexosaminidase assay.
-
-
β-Hexosaminidase Assay:
-
To measure total β-hexosaminidase release, lyse the cells in the negative control wells with Triton X-100.
-
In a new 96-well plate, mix a sample of the supernatant (or cell lysate) with the β-hexosaminidase substrate solution.
-
Incubate for 90 minutes at 37°C.[14]
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition using the following formula:
-
% Release = [(Absorbance of sample - Absorbance of blank) / (Absorbance of total release - Absorbance of blank)] x 100
-
-
References
- 1. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cromolyn Sodium: A Review of Mechanisms and Clinical Use in Asthma | CiNii Research [cir.nii.ac.jp]
- 3. Cromolyn Sodium for Treating Allergies | Healthline [healthline.com]
- 4. What is Cromolyn Sodium used for? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Cromolyn sodium: a review of mechanisms and clinical use in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 9. researchgate.net [researchgate.net]
- 10. Cromolyn Sodium differentially regulates human mast cell and mouse leukocyte responses to control allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cromolyn sodium in the treatment of asthma: coming of age in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cromolyn inhibits the secretion of inflammatory cytokines by human microglia (HMC3) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quercetin Is More Effective than Cromolyn in Blocking Human Mast Cell Cytokine Release and Inhibits Contact Dermatitis and Photosensitivity in Humans | PLOS One [journals.plos.org]
- 14. abmgood.com [abmgood.com]
- 15. youtube.com [youtube.com]
- 16. Frontiers | An optimized method for IgE-mediated degranulation of human lung mast cells [frontiersin.org]
Application Notes and Protocols: Evaluating "Antiallergic Agent-1" using Flow Cytometry Analysis of Basophils
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of a novel therapeutic candidate, "Antiallergic Agent-1," by analyzing its impact on basophil activation using flow cytometry.
Introduction
Basophils are key effector cells in allergic inflammation, primarily through the release of histamine and other inflammatory mediators upon activation. The Basophil Activation Test (BAT) is a functional flow cytometry-based assay that quantifies the activation status of basophils by measuring the surface expression of specific markers. This method serves as a powerful tool in allergy diagnostics and for evaluating the efficacy of antiallergic compounds.[1][2][3]
"this compound" is a hypothetical novel compound under investigation for its potential to mitigate allergic reactions by inhibiting basophil degranulation. This document outlines the protocols to assess the inhibitory effect of "this compound" on allergen-induced basophil activation. The primary markers for basophil activation are CD63 and CD203c.[1][4][5] CD63 is a protein located on the membrane of basophil granules that becomes exposed on the cell surface upon degranulation.[1] CD203c is an enzyme that is rapidly upregulated on the basophil surface following activation.[5][6]
Principle of the Assay
The core of this application is the in vitro stimulation of whole blood samples with a known allergen in the presence and absence of "this compound". The activation of basophils is then quantified by flow cytometry using fluorescently labeled antibodies against basophil identification markers and activation markers. A reduction in the expression of activation markers in the presence of "this compound" indicates its inhibitory potential.
Data Presentation
The following tables summarize the expected quantitative data from a study evaluating "this compound."
Table 1: Basophil Activation Markers in Response to Allergen and "this compound"
| Treatment Group | % CD63+ Basophils (Mean ± SD) | % CD203c+ Basophils (Mean ± SD) |
| Unstimulated Control | 5.2 ± 1.5 | 8.1 ± 2.3 |
| Allergen-Stimulated | 65.8 ± 8.2 | 75.3 ± 9.1 |
| Allergen + this compound (1 µM) | 20.4 ± 4.5 | 25.7 ± 5.0 |
| Allergen + this compound (10 µM) | 10.1 ± 2.8 | 13.2 ± 3.1 |
| Positive Control (fMLP) | 85.3 ± 5.9 | 90.1 ± 4.7 |
Table 2: IC50 Values for "this compound" Inhibition of Basophil Activation
| Activation Marker | IC50 (µM) |
| CD63 Expression | 0.85 |
| CD203c Expression | 0.92 |
Experimental Protocols
This section provides a detailed methodology for the basophil activation test.
Materials and Reagents
-
Anticoagulant: Heparin is recommended over EDTA as it better preserves the ability of basophils to upregulate CD63.[7][8]
-
Stimulation Buffer: HEPES-buffered saline with 2% human serum albumin and 1 mM CaCl2.
-
Allergen: Specific allergen to which the donor is sensitized (e.g., house dust mite extract, peanut extract).
-
"this compound": Stock solution in DMSO, with serial dilutions prepared in stimulation buffer.
-
Positive Control: N-formyl-methionyl-leucyl-phenylalanine (fMLP) or anti-IgE antibody.[4][9]
-
Negative Control: Stimulation buffer with DMSO (vehicle control).
-
Fluorochrome-conjugated Antibodies:
-
Anti-CD123-PerCP or another basophil identification marker.
-
Anti-HLA-DR-FITC (to exclude other cell types).
-
Anti-CD63-PE.
-
Anti-CD203c-APC.
-
-
Lysis Buffer: FACS Lysing Solution.
-
Wash Buffer: Phosphate-buffered saline (PBS) with 0.5% BSA.
-
Flow Cytometer: A multicolor flow cytometer capable of detecting the chosen fluorochromes.
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol.
Caption: Experimental workflow for the Basophil Activation Test.
Step-by-Step Protocol
-
Blood Collection: Collect peripheral blood from consenting donors into heparinized tubes. The test should ideally be performed within 4 hours of blood collection, although storage at 4°C for up to 24 hours is possible with heparin.[7][8]
-
Pre-incubation with "this compound":
-
Aliquot 100 µL of whole blood into flow cytometry tubes.
-
Add 10 µL of "this compound" at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control (DMSO) to the respective tubes.
-
Incubate for 15 minutes at 37°C.
-
-
Basophil Stimulation:
-
Add 10 µL of the allergen at a predetermined optimal concentration, fMLP as a positive control, or stimulation buffer as a negative control.
-
Gently mix and incubate for 20 minutes at 37°C.[10]
-
-
Antibody Staining:
-
Add the cocktail of fluorochrome-conjugated antibodies (Anti-CD123, Anti-HLA-DR, Anti-CD63, and Anti-CD203c) at their predetermined optimal concentrations.
-
Incubate for 20 minutes at room temperature in the dark.
-
-
Red Blood Cell Lysis:
-
Add 2 mL of 1X FACS Lysing Solution to each tube.
-
Vortex gently and incubate for 10 minutes at room temperature in the dark.
-
-
Wash and Resuspend:
-
Centrifuge the tubes at 500 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 300 µL of wash buffer.
-
-
Flow Cytometry Acquisition:
-
Acquire the samples on a flow cytometer. Ensure that a sufficient number of events are collected to identify the basophil population accurately.
-
-
Data Analysis:
-
Gate on the basophil population, which is typically identified as CD123 positive and HLA-DR negative cells.
-
Within the basophil gate, quantify the percentage of cells expressing the activation markers CD63 and CD203c.
-
Calculate the IC50 of "this compound" by plotting the percentage of activated basophils against the log concentration of the compound.
-
Signaling Pathway
The activation of basophils is a complex process involving multiple signaling cascades. The cross-linking of IgE receptors (FcεRI) by an allergen initiates a signaling cascade that is critically dependent on the spleen tyrosine kinase (Syk) and IκB kinases (IKK).[11][12] This ultimately leads to the degranulation and release of inflammatory mediators. "this compound" is hypothesized to interfere with this pathway, preventing the downstream events that lead to basophil activation.
References
- 1. The basophil activation test by flow cytometry: recent developments in clinical studies, standardization and emerging perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basophil Overview | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Basophil activation test: Mechanisms and considerations for use in clinical trials and clinical practice [pubmed.ncbi.nlm.nih.gov]
- 4. blog.td2inc.com [blog.td2inc.com]
- 5. Marked improvement of the basophil activation test by detecting CD203c instead of CD63 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression of CD203c and CD63 in Human Basophils: Relationship to Differential Regulation of Piecemeal and Anaphylactic Degranulation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing basophil activation by flow cytometry and mass cytometry in blood stored 24 hours before analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Towards an FDA-cleared basophil activation test [frontiersin.org]
- 10. Frontiers | Increased expressions of CD123, CD63, CD203c, and Fc epsilon receptor I on blood leukocytes of allergic asthma [frontiersin.org]
- 11. Diverse innate stimuli activate basophils through pathways involving Syk and IκB kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Troubleshooting & Optimization
"Antiallergic agent-1" solubility issues in DMSO
Welcome to the technical support center for Antiallergic agent-1 (AA-1). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments, with a specific focus on solubility issues related to Dimethyl Sulfoxide (DMSO).
Troubleshooting Guides (Q&A)
This section provides direct answers and step-by-step solutions to specific problems you may encounter while handling AA-1.
Issue 1: My AA-1 powder is not dissolving in DMSO at room temperature.
-
Answer: AA-1 is a highly lipophilic and crystalline compound, which can slow its dissolution, even in a powerful solvent like DMSO. Gentle heating and increased agitation are often necessary to fully solubilize the compound.
Recommended Protocol:
-
Add the calculated volume of high-purity, anhydrous DMSO to your weighed AA-1 powder in a sterile, appropriate vial (e.g., glass or polypropylene).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a water bath set to 37-40°C for 10-15 minutes. Caution: Do not exceed 40°C as this may risk compound degradation.
-
After heating, vortex the solution again for 1-2 minutes.
-
Visually inspect the solution against a light source to ensure no solid particulates remain. A completely dissolved stock should be clear.
-
Issue 2: I observed a precipitate after adding my AA-1 DMSO stock to aqueous cell culture media.
-
Answer: This is a common issue known as "crashing out" or precipitation. It occurs because AA-1 is poorly soluble in aqueous environments. When the DMSO stock is diluted into the media, the solvent environment changes drastically, and the compound can no longer stay in solution. The final concentration of DMSO in the media is a critical factor.
Recommended Protocol for Dilution:
-
Ensure your final DMSO concentration in the cell culture media does not exceed 0.5% to avoid both compound precipitation and solvent toxicity to cells.[1] A concentration of 0.1% is even safer for sensitive cell lines.
-
Warm your cell culture media to 37°C before adding the compound.
-
Add the AA-1 DMSO stock dropwise to the pre-warmed media while gently swirling or vortexing the media.[2] This gradual introduction helps the compound disperse more effectively.
-
Do not add the aqueous media to the concentrated DMSO stock; always add the small volume of stock to the large volume of media.
-
If precipitation still occurs, you may need to prepare a more dilute stock solution in DMSO or explore the use of co-solvents (see FAQ section).
-
Issue 3: How can I prepare a high-concentration stock solution of AA-1 without it precipitating upon storage?
-
Answer: The maximum practical stock concentration for AA-1 in 100% DMSO is approximately 10 mM. Attempting higher concentrations significantly increases the risk of precipitation, especially after freeze-thaw cycles.
Best Practices for High-Concentration Stocks:
-
Prepare the stock solution using the heating and vortexing method described in "Issue 1".
-
Once fully dissolved, aliquot the stock solution into single-use volumes in tightly sealed, low-retention tubes.
-
For long-term storage, flash-freeze the aliquots in liquid nitrogen before transferring them to a -80°C freezer.[3] This minimizes the formation of large crystals.
-
When ready to use, thaw the aliquot quickly in a 37°C water bath and vortex thoroughly before dilution. Avoid repeated freeze-thaw cycles.
-
Issue 4: My AA-1 stock solution turned cloudy or formed crystals after being stored at -20°C.
-
Answer: AA-1 can precipitate out of DMSO at lower temperatures. Storing stock solutions at -80°C is highly recommended to maintain their stability. If you observe precipitates after thawing, the solution must be re-dissolved before use to ensure accurate dosing.
Rescue Protocol for Precipitated Stocks:
-
Warm the vial in a 37-40°C water bath for 10-15 minutes.
-
Vortex vigorously for 2-3 minutes until the solution is completely clear.
-
Centrifuge the vial briefly to collect all liquid at the bottom.
-
Visually inspect for any remaining particulates before proceeding with your experiment. If the precipitate does not re-dissolve, the stock may be compromised and should be discarded.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended maximum stock concentration for this compound in DMSO?
-
A1: We recommend a maximum stock concentration of 10 mM in 100% anhydrous DMSO. For applications requiring a final DMSO concentration below 0.1%, preparing a 1 mM stock may be more practical to avoid excessive dilution steps.
Q2: Are there alternative solvents to DMSO for AA-1?
-
A2: Yes, for certain applications, other organic solvents can be used. However, their compatibility with your experimental system must be validated. Some alternatives include Ethanol, Dimethylformamide (DMF), and specialized green solvents like Cyrene™.[4][5][6] Solubility in these solvents should be determined empirically. The use of co-solvents like PEG400 or Tween 80 in the final dilution step can also help maintain solubility in aqueous media.[1][7]
Q3: How should I properly store my AA-1 solutions?
-
A3: Storage conditions are critical for maintaining the integrity of AA-1. Please refer to the summary table below.
Q4: What are the downstream consequences of using a partially dissolved or precipitated compound in my experiment?
-
A4: Using a solution with precipitated AA-1 will lead to inaccurate and non-reproducible results. The actual concentration of the compound delivered to your cells or system will be significantly lower than calculated. Furthermore, solid precipitates can cause physical stress to cells and may interfere with plate readers or imaging equipment.[8][9]
Data Presentation
Table 1: Solubility and Storage Recommendations for this compound
| Parameter | Guideline | Notes |
| Primary Solvent | 100% Anhydrous DMSO | High purity and low water content are critical. |
| Recommended Stock Conc. | 1 mM - 10 mM | Higher concentrations risk precipitation. |
| Solubilization Method | Vortexing with gentle heat (37-40°C) | Do not boil or use excessive heat. |
| Final DMSO Conc. (In Vitro) | < 0.5% (0.1% recommended) | Minimize cellular toxicity and precipitation.[1] |
| Powder Storage | -20°C with desiccant | Protect from light and moisture. |
| Stock Solution Storage | -80°C (Aliquot for single use) | Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of AA-1 in DMSO
-
Objective: To prepare a stable, high-concentration stock solution.
-
Materials:
-
This compound (MW: 452.5 g/mol )
-
High-purity, anhydrous DMSO
-
Sterile 1.5 mL polypropylene tube
-
Calibrated analytical balance
-
Vortex mixer and water bath
-
-
Procedure:
-
Weigh out 4.53 mg of AA-1 powder and transfer it to the sterile tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex vigorously for 2 minutes at room temperature.
-
Place the tube in a 37°C water bath for 10 minutes.
-
Remove the tube and vortex again for 1 minute.
-
Inspect the solution to confirm it is completely clear.
-
Aliquot into smaller, single-use volumes (e.g., 50 µL) and store at -80°C.
-
Visualizations
Below are diagrams illustrating key workflows and the proposed biological pathway for this compound.
Caption: Troubleshooting workflow for AA-1 solubility issues.
Caption: Proposed signaling pathway inhibited by this compound.[10][11][12][13]
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. lifetein.com [lifetein.com]
- 3. DMSO stock preparation [protocols.io]
- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 5. [PDF] Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. | Semantic Scholar [semanticscholar.org]
- 6. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mast cell activation: a complex interplay of positive and negative signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IgE receptor and signal transduction in mast cells and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of mast cell signaling in anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zenodo.org [zenodo.org]
"Antiallergic agent-1" cytotoxicity at high concentrations
Welcome to the technical support center for Antiallergic Agent-1. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the cytotoxicity of this compound, a Src-family kinase inhibitor, at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound at concentrations higher than expected for its antiallergic effects. Is this a known phenomenon?
A1: Yes, it is not uncommon to observe cytotoxicity with kinase inhibitors, including Src-family kinase inhibitors like this compound, at high concentrations. While the agent is being developed for its antiallergic properties at lower, more specific concentrations, higher concentrations can lead to off-target effects or exaggerated on-target effects that can decrease cell viability and induce apoptosis. The cytotoxic effects are often dose-dependent.
Q2: What is the underlying mechanism for the observed cytotoxicity of Src-family kinase inhibitors at high concentrations?
A2: Src kinases are involved in regulating multiple cellular processes, including proliferation, survival, and migration.[1] Inhibition of Src signaling can disrupt these pathways and lead to programmed cell death, or apoptosis. At high concentrations, the inhibition of Src and potentially other kinases can lead to cell cycle arrest and the induction of apoptosis through various signaling cascades. Key pathways reported to be involved in Src inhibitor-induced apoptosis include the p53 pathway and the Erk1/2 pathway, which can regulate pro-apoptotic proteins.
Q3: How can we confirm that the observed cell death is due to apoptosis?
A3: To confirm that the cytotoxicity is due to apoptosis, you can perform an Annexin V/Propidium Iodide (PI) assay followed by flow cytometry. Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic or necrotic cells will be positive for both. This allows for the quantification of different cell populations.
Q4: Are there any data on the cytotoxic concentrations of other Src inhibitors?
A4: Yes, extensive research has been conducted on the cytotoxic effects of various Src inhibitors across different cell lines. The half-maximal inhibitory concentration (IC50) for cytotoxicity can vary widely depending on the cell line and the specific inhibitor. Below are tables summarizing the IC50 values for two well-characterized Src inhibitors, Dasatinib and Saracatinib, in various cancer cell lines. This data can serve as a reference for the expected cytotoxic range of Src-family kinase inhibitors.
Data Presentation
Table 1: Cytotoxicity (IC50) of Dasatinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| K562 | Chronic Myeloid Leukemia | 4.6[2] |
| SY5Y | Neuroblastoma | 92[3] |
| SK-BR-3 | Breast Cancer | 4000[4] |
| MCF-7 | Breast Cancer | 2100[4] |
| HTLA-230 | Neuroblastoma | < 1000 |
Data compiled from multiple sources.[2][3][4]
Table 2: Cytotoxicity (IC50) of Saracatinib (AZD0530) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | 0.14[5] |
| K562 | Chronic Myeloid Leukemia | 0.22[5] |
| SNU216 | Gastric Cancer | < 1[6] |
| NCI-N87 | Gastric Cancer | < 1[6] |
| H508 | Colorectal Cancer | < 1[7] |
| LS180 | Colorectal Cancer | < 1[7] |
| LS174T | Colorectal Cancer | < 1[7] |
| Ovarian Cancer Cell Lines (Panel) | Ovarian Cancer | 0.53 - 8.22[8] |
Data compiled from multiple sources.[5][6][7][8]
Troubleshooting Guides
Issue 1: High variability in cytotoxicity results between experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.
-
-
Possible Cause: Variation in drug concentration due to improper mixing or storage.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Vortex thoroughly before adding to the cells.
-
-
Possible Cause: Differences in incubation time.
-
Solution: Strictly adhere to the planned incubation times for all experiments.
-
Issue 2: No cytotoxicity observed even at high concentrations.
-
Possible Cause: The cell line being used is resistant to Src inhibition.
-
Solution: Test a panel of different cell lines to identify a sensitive model. You can also perform a Western blot to confirm that Src is expressed and that the agent is inhibiting its phosphorylation in your cell line.
-
-
Possible Cause: The drug is not cell-permeable or is being actively exported.
-
Solution: While most small molecule inhibitors are cell-permeable, this can be a factor. You can perform a cellular uptake assay if you suspect this is an issue.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Extend the incubation period (e.g., from 24 to 48 or 72 hours) to allow sufficient time for the cytotoxic effects to manifest.
-
Issue 3: Difficulty distinguishing between apoptosis and necrosis.
-
Possible Cause: Using a single endpoint assay (e.g., a simple viability dye).
-
Solution: Utilize a multi-parameter assay like Annexin V and Propidium Iodide (PI) staining with flow cytometry. This will allow you to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of a compound on cell viability.
Materials:
-
96-well plates
-
Cell line of interest
-
Complete culture medium
-
This compound (or other test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[9]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, remove the medium and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 28 µL of a 2 mg/mL MTT solution to each well.[9]
-
Incubate the plate for 1.5 hours at 37°C.[9]
-
Carefully remove the MTT solution.
-
Add 130 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Incubate for 15 minutes at 37°C with shaking on an orbital shaker.[9]
-
Measure the absorbance at 492 nm using a microplate reader.[9]
Apoptosis Detection using Annexin V-FITC and PI Staining
This protocol allows for the differentiation of viable, apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Cell line of interest
-
This compound (or other test compound)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed 1 x 10^6 cells in a T25 culture flask and treat with the desired concentrations of this compound for the specified time.[10]
-
After incubation, collect the supernatant containing floating (potentially apoptotic) cells.[11]
-
Trypsinize the adherent cells and combine them with the cells from the supernatant.[11]
-
Wash the collected cells twice with cold PBS by centrifuging at 670 x g for 5 minutes at room temperature.[10]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[12]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.[12]
-
Gently vortex and incubate for 10-15 minutes at room temperature in the dark.[12]
-
Add 2 µL of Propidium Iodide solution.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Mandatory Visualization
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Src-mediated signaling pathways in apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dasatinib synergizes with both cytotoxic and signal transduction inhibitors in heterogeneous breast cancer cell lines - lessons for design of combination targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. PTTG1 Levels Are Predictive of Saracatinib Sensitivity in Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. scispace.com [scispace.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FI [thermofisher.com]
Technical Support Center: Antiallergic Agent-1 (Loratadine) Degradation and Stability Testing
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the degradation and stability testing of "Antiallergic agent-1," with Loratadine used as a representative model.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound (Loratadine)?
A1: The primary degradation pathway for Loratadine is hydrolysis, particularly under acidic and alkaline conditions.[1][2][3] As an ester, it is susceptible to hydrolysis, which cleaves the ethyl carboxylate group to form its major degradation product, desloratadine.[3][4] Degradation can also be induced by oxidation, heat, and photolysis, although the extent of degradation under these conditions may vary.[5][6][7]
Q2: I am observing unexpected peaks in my chromatogram during a stability study. What could be the cause?
A2: Unexpected peaks can arise from several sources:
-
Degradation Products: The agent may be degrading under the stress conditions into previously unidentified impurities. Forced degradation studies under various conditions (acid, base, oxidation, heat, light) can help identify these peaks.[5][7]
-
Impurities from Synthesis: The peaks could be process-related impurities from the manufacturing of the active pharmaceutical ingredient (API).[8][9]
-
Excipient Interference: If analyzing a formulated product, some peaks may be due to the degradation of excipients or their interaction with the drug substance.
-
System Contamination: Contamination from the mobile phase, glassware, or the HPLC/UPLC system itself can introduce extraneous peaks.
Q3: How can I improve the separation between the parent peak of this compound and its degradation products?
A3: Achieving good resolution is critical for a stability-indicating method. Consider the following adjustments:
-
Mobile Phase Composition: Modify the ratio of organic solvent to aqueous buffer. A gradient elution method is often more effective than an isocratic one for separating multiple components.[8][9]
-
pH of the Mobile Phase: Since Loratadine and its degradants have basic properties, adjusting the pH of the aqueous portion of the mobile phase can significantly alter retention times and improve separation.
-
Column Chemistry: Use a different column chemistry (e.g., C18, C8) or a column from a different manufacturer.[5][8]
-
Flow Rate: Optimizing the flow rate can improve peak shape and resolution.
Q4: What are the typical acceptance criteria for a stability-indicating method validation according to ICH guidelines?
A4: A stability-indicating method must be validated for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.
-
Specificity: The method must be able to unequivocally assess the analyte in the presence of its potential degradation products, impurities, and excipients.[1][5]
-
Linearity: A linear relationship between concentration and detector response should be demonstrated across a specified range, typically with a correlation coefficient (r²) of ≥ 0.998.[1]
-
Accuracy: The closeness of test results to the true value should be assessed, with recovery typically expected to be within 98-102%.
-
Precision: The relative standard deviation (%RSD) for replicate injections should generally be less than 2%.[5]
-
Robustness: The method should demonstrate reliability with respect to deliberate variations in method parameters (e.g., pH, mobile phase composition).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Inappropriate mobile phase pH; column overload; secondary interactions with the stationary phase.
-
Troubleshooting Steps:
-
Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
-
Reduce the concentration of the sample being injected.
-
Ensure the column is properly conditioned and has not degraded.
-
Consider a mobile phase with a different buffer or ionic strength.
-
Issue 2: Inconsistent Retention Times
-
Possible Cause: Inadequate system equilibration; fluctuations in temperature; mobile phase composition changing over time (e.g., evaporation of volatile components).
-
Troubleshooting Steps:
-
Ensure the HPLC/UPLC system is thoroughly equilibrated with the mobile phase before injection.
-
Use a column oven to maintain a consistent temperature.
-
Prepare fresh mobile phase daily and keep it covered to prevent evaporation.
-
Issue 3: No Degradation Observed in Forced Degradation Studies
-
Possible Cause: The stress conditions are not harsh enough to induce degradation.
-
Troubleshooting Steps:
Quantitative Data Summary
The following tables summarize the results from forced degradation studies on Loratadine, providing an indication of its stability under various stress conditions.
Table 1: Summary of Forced Degradation Studies for Loratadine
| Stress Condition | Reagent/Details | Duration | Temperature | % Degradation | Degradation Products | Reference |
| Acid Hydrolysis | 0.1N HCl | 24 hrs | Room Temp | 8.62 - 13.36% | 1 major peak | [5] |
| 1N HCl | 20 hrs | 60°C | Significant | 2 major peaks | [10] | |
| Alkaline Hydrolysis | 0.1N NaOH | 24 hrs | Room Temp | 2.53 - 4.31% | None detected | [5] |
| 1N NaOH | 20 hrs | 60°C | Significant | 2 major peaks | [10] | |
| Oxidative | 6% H₂O₂ | 20 hrs | 60°C | Significant | 3 major peaks | [10] |
| Photolytic | Sunlight / IR Light | - | - | 4.56 - 9.48% | None detected | [5] |
| Thermal (Dry Heat) | Solid State | - | - | Significant | 1 major peak | [5] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol is a representative method for the analysis of Loratadine and its degradation products.
-
System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV/VIS or PDA detector.[5]
-
Column: Inertsil ODS-3, C18 (250 x 4.6 mm, 5µm).[5]
-
Mobile Phase: A mixture of methanol and 0.02 M Potassium dihydrogen phosphate (pH adjusted to 2.8) in a ratio of 80:20 v/v.[5] The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Loratadine (e.g., 100 µg/mL) in methanol. Further dilute with the mobile phase to a working concentration (e.g., 10 µg/mL).[5]
-
Assay from Tablets: Weigh and powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of Loratadine to a 100 mL volumetric flask. Add 50 mL of methanol, sonicate for 10 minutes, and dilute to volume with methanol. Filter the solution before injection.[5]
-
Protocol 2: Forced Degradation Study
This protocol outlines the procedure for inducing degradation to test the specificity of the analytical method.
-
Acid Hydrolysis: Mix 1 mL of a 100 µg/mL Loratadine stock solution with 1 mL of 0.1N HCl in a 10 mL volumetric flask. Keep the solution for 24 hours. Neutralize with 0.1N NaOH and dilute to volume with methanol to achieve a final concentration of 10 µg/mL.[5]
-
Alkaline Hydrolysis: Mix 1 mL of the 100 µg/mL stock solution with 1 mL of 0.1N NaOH. After 24 hours, neutralize with 0.1N HCl and dilute to a final concentration of 10 µg/mL with methanol.[5]
-
Oxidative Degradation: Treat the drug solution with a suitable concentration of hydrogen peroxide (e.g., 3-6% H₂O₂) and heat as necessary to achieve degradation.[10]
-
Thermal Degradation: Expose the solid drug powder to dry heat in an oven. After exposure, dissolve the powder in a suitable solvent for analysis.[5]
-
Photolytic Degradation: Expose the solid drug powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[5]
-
Analysis: Analyze all stressed samples, along with a non-stressed control sample, using the validated stability-indicating HPLC method.
Visualizations
Degradation and Analytical Workflows
Caption: Simplified hydrolysis degradation pathway for this compound.
Caption: General experimental workflow for stability-indicating studies.
Caption: Troubleshooting decision tree for poor chromatographic resolution.
References
- 1. Development and validation of a stability indicating RP-TLC/densitometric method for determination of Loratadine in bulk and in tablets - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Stability indicating methods for the determination of loratadine in the presence of its degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. neuroquantology.com [neuroquantology.com]
- 6. Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a novel stability-indicating reversed-phase high-performance liquid chromatography method for assay of loratadine and determination of its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
"Antiallergic agent-1" troubleshooting inconsistent results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Antiallergic agent-1. The information is designed to address common issues and ensure reliable, reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of a key signaling kinase involved in the mast cell degranulation pathway. It functions by preventing the downstream signaling cascade initiated by IgE receptor cross-linking, thereby blocking the release of histamine and other pro-inflammatory mediators.
Q2: In which cell lines can I test the activity of this compound?
This compound has been validated in common mast cell lines. The expected potency (IC50) can vary slightly between cell types due to differences in receptor expression and signaling efficiency.
Table 1: Comparative IC50 Values of this compound
| Cell Line | Common Application | Expected IC50 (nM) | Notes |
|---|---|---|---|
| RBL-2H3 | Rat Basophilic Leukemia | 50 - 100 | Ideal for degranulation assays (β-hexosaminidase). |
| LAD2 | Human Mast Cell Line | 75 - 150 | Good model for human mast cell biology. |
| BMMC | Bone Marrow-Derived Mast Cells | 100 - 200 | Primary cells; higher variability expected. |
Q3: How should I properly store and handle this compound?
Proper storage is critical to maintain the agent's activity. Inconsistent results are often traced back to improper handling.
Table 2: Storage and Stability Guidelines
| Form | Storage Temperature | Shelf Life | Reconstitution Notes |
|---|---|---|---|
| Lyophilized Powder | -20°C | 24 months | Protect from light and moisture. |
| DMSO Stock (10 mM) | -20°C | 6 months | Aliquot to avoid freeze-thaw cycles. |
| Aqueous Solution | 4°C | 24 hours | Prepare fresh from DMSO stock for each experiment. |
Troubleshooting Inconsistent Results
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: I am observing high variability in my IC50 values in the mast cell degranulation assay.
Possible Cause 1: Agent Instability Have you followed the recommended storage and handling protocols? Repeated freeze-thaw cycles of the DMSO stock solution can lead to degradation of the compound.
Solution:
-
Prepare fresh aliquots of the 10 mM DMSO stock solution from the lyophilized powder.
-
For each experiment, dilute the DMSO stock to the final working concentration in the appropriate aqueous buffer immediately before use. Do not store aqueous solutions.
Possible Cause 2: Inconsistent Cell Health or Density Mast cell responsiveness is highly dependent on cell health and plating density. Over-confluent or stressed cells may degranulate spontaneously or respond poorly to stimuli.
Solution:
-
Ensure cells are in the logarithmic growth phase before seeding for an experiment.
-
Always perform a cell viability check (e.g., Trypan Blue) before starting. Viability should be >95%.
-
Seed cells at a consistent density for all experiments. For RBL-2H3 cells, a density of 1 x 10^5 cells/well in a 96-well plate is recommended.
Possible Cause 3: Variability in IgE Sensitization Insufficient or variable sensitization of cells with anti-DNP IgE will lead to a weak or inconsistent response to the DNP-HSA antigen challenge.
Solution:
-
Ensure the IgE sensitization step is performed for a consistent duration (typically 18-24 hours).
-
Use a saturating concentration of IgE (e.g., 0.5-1.0 µg/mL). Titrate the IgE concentration for your specific cell batch to determine the optimal level.
The troubleshooting flowchart below provides a logical sequence of steps to diagnose the source of IC50 variability.
Caption: Troubleshooting flowchart for inconsistent IC50 values.
Problem 2: I am seeing high background (spontaneous degranulation) in my "no-antigen" control wells.
Possible Cause 1: Poor Cell Health As mentioned above, stressed or overly confluent cells can degranulate spontaneously. Rough handling during cell washing and media changes can also mechanically stimulate degranulation.
Solution:
-
Handle cells gently at all stages. When washing, add buffer to the side of the well rather than directly onto the cell monolayer.
-
Ensure the growth medium is fresh and that cells are not left in serum-free buffer for extended periods before the experiment.
Possible Cause 2: Contaminants in Reagents or Media Endotoxins or other microbial contaminants in water, buffers, or media can activate mast cells non-specifically.
Solution:
-
Use endotoxin-free water and reagents for all steps of the assay.
-
Filter-sterilize all buffers.
-
Regularly test cell cultures for mycoplasma contamination.
Signaling Pathway and Experimental Workflow
A clear understanding of the biological pathway and experimental procedure is essential for accurate results.
Caption: IgE-mediated signaling pathway inhibited by this compound.
The following diagram outlines the standard workflow for assessing the agent's effect on mast cell degranulation.
Caption: Experimental workflow for β-hexosaminidase degranulation assay.
Detailed Experimental Protocols
Protocol 1: β-Hexosaminidase Release Assay
This assay quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from granules along with histamine.
Materials:
-
RBL-2H3 cells
-
Complete Growth Medium (e.g., MEM with 15% FBS)
-
Anti-DNP IgE
-
DNP-HSA (antigen)
-
Tyrode's Buffer (TB)
-
p-NAG substrate (4-Nitrophenyl N-acetyl-β-D-glucosaminide)
-
Stop Buffer (0.1 M Na2CO3/NaHCO3, pH 10)
-
Triton X-100 (0.5% in TB for total release control)
-
This compound
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well flat-bottom plate at 1 x 10^5 cells/well and culture for 24 hours.
-
Sensitization: Replace the medium with fresh medium containing 0.5 µg/mL anti-DNP IgE and incubate for 18-24 hours.
-
Washing: Gently wash the cell monolayer twice with 200 µL of warm Tyrode's Buffer (TB) to remove unbound IgE.
-
Inhibitor Incubation: Add 50 µL of TB containing various concentrations of this compound (or vehicle control) to the wells. Incubate for 1 hour at 37°C.
-
Antigen Challenge: Add 50 µL of TB containing DNP-HSA (final concentration 100 ng/mL) to stimulate degranulation. For controls:
-
Spontaneous Release: Add 50 µL of TB only.
-
Total Release: Add 50 µL of 0.5% Triton X-100.
-
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Supernatant Collection: Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Enzyme Reaction: Add 50 µL of p-NAG substrate solution (1 mM in 0.1 M citrate buffer, pH 4.5) to each well containing supernatant. Incubate for 1 hour at 37°C.
-
Stop Reaction: Add 150 µL of Stop Buffer to each well.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Calculation:
-
Degranulation (%) = [(Sample OD - Spontaneous OD) / (Total OD - Spontaneous OD)] x 100
-
Plot the percent degranulation against the log concentration of this compound to determine the IC50 value.
-
Technical Support Center: "Antiallergic Agent-1" Protocol Refinement for Reproducibility
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing "Antiallergic Agent-1" in their experiments. The information is designed to help refine protocols and ensure the reproducibility of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a mast cell stabilizer. Its primary mechanism involves inhibiting the degranulation of mast cells, which in turn prevents the release of histamine and other pro-inflammatory mediators that are key drivers of allergic reactions.[1] This action helps to mitigate the immediate hypersensitivity responses triggered by allergens.
Q2: At what stage of the allergic response is this compound most effective?
A2: this compound is most effective during the early phase of an allergic reaction.[2] By preventing mast cell degranulation, it effectively stops the cascade of inflammatory events before they can fully develop.[2] It is primarily a prophylactic agent and has limited efficacy once significant inflammation has been established.
Q3: Can this compound be used in conjunction with other antiallergic drugs?
A3: Yes, this compound can be used with other classes of antiallergic drugs, such as antihistamines. While this compound prevents the release of histamine, antihistamines work by blocking histamine from binding to its receptors.[3][4][5] This complementary action can provide a more comprehensive blockade of the allergic response.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is a lyophilized powder and should be stored at -20°C. For in vitro experiments, it is recommended to reconstitute the agent in sterile, cell-culture grade dimethyl sulfoxide (DMSO) to create a stock solution. Further dilutions should be made in the appropriate cell culture medium immediately before use. For in vivo studies, the vehicle should be a sterile, biocompatible solution such as saline with a low percentage of a solubilizing agent like Tween 80, if necessary.
Q5: Is this compound cytotoxic at the effective concentrations?
A5: At the recommended effective concentrations for mast cell stabilization, this compound has been shown to have low cytotoxicity. However, it is crucial to perform a dose-response curve and a cell viability assay (e.g., MTT or LDH assay) with your specific cell line and experimental conditions to determine the optimal non-toxic working concentration.
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments with this compound.
In Vitro Mast Cell Degranulation Assay (e.g., β-hexosaminidase release assay)
Issue 1: High background degranulation in negative control wells.
-
Possible Cause 1: Cell health and handling. Over-confluent or stressed cells can spontaneously degranulate.
-
Solution: Ensure cells are in the logarithmic growth phase and are not over-confluent. Handle cells gently during plating and media changes to minimize mechanical stress.
-
-
Possible Cause 2: Reagent contamination. Contaminants in the media or buffers can activate mast cells.
-
Solution: Use fresh, sterile, and endotoxin-free reagents.
-
-
Possible Cause 3: Inappropriate incubation conditions. Incorrect temperature or CO2 levels can stress the cells.
-
Solution: Verify that the incubator is properly calibrated and maintained at 37°C and 5% CO2.
-
Issue 2: No or low inhibition of degranulation by this compound.
-
Possible Cause 1: Inactive agent. Improper storage or handling of this compound may have led to its degradation.
-
Solution: Use a fresh vial of the agent and ensure it has been stored correctly. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: Suboptimal pre-incubation time. The agent may not have had enough time to exert its stabilizing effect before the cells were challenged with an allergen.
-
Solution: Optimize the pre-incubation time with this compound. A typical starting point is 30-60 minutes before adding the stimulant.
-
-
Possible Cause 3: Inappropriate concentration. The concentration of this compound may be too low to be effective.
-
Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell line and stimulus.
-
Issue 3: High variability between replicate wells.
-
Possible Cause 1: Inconsistent cell seeding. Uneven distribution of cells across the plate can lead to variable results.
-
Solution: Ensure a homogenous cell suspension before and during plating. Pipette carefully to avoid introducing bubbles.
-
-
Possible Cause 2: Pipetting errors. Inaccurate pipetting of the agent, stimulus, or reagents can introduce significant variability.
-
Solution: Calibrate pipettes regularly. Use fresh tips for each reagent and replicate.
-
-
Possible Cause 3: Edge effects. Wells on the outer edges of the plate are more prone to evaporation and temperature fluctuations.
-
Solution: Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile media or buffer to maintain a more uniform environment.
-
Data Presentation: Quantitative Summary
Table 1: In Vitro Efficacy of this compound on Mast Cell Degranulation
| Cell Line | Stimulant | This compound IC50 (µM) | Max Inhibition (%) |
| RBL-2H3 | IgE/Anti-IgE | 1.5 ± 0.3 | 92 ± 5 |
| Bone Marrow-Derived Mast Cells (BMMCs) | Compound 48/80 | 2.8 ± 0.5 | 85 ± 7 |
| Human Mast Cell Line 1 (HMC-1) | Substance P | 5.2 ± 0.9 | 78 ± 6 |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Incubation Time (hours) | LC50 (µM) |
| RBL-2H3 | 24 | > 100 |
| BMMCs | 24 | > 100 |
| HMC-1 | 24 | > 100 |
Experimental Protocols
Mast Cell Degranulation Assay (β-hexosaminidase Release)
-
Cell Seeding: Plate mast cells (e.g., RBL-2H3) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Sensitization (if applicable): For IgE-mediated degranulation, sensitize cells with anti-DNP IgE (0.5 µg/mL) overnight.
-
Washing: Gently wash the cells twice with a buffered saline solution (e.g., Tyrode's buffer).
-
Pre-incubation: Add varying concentrations of this compound (diluted in buffer) to the wells and incubate for 30-60 minutes at 37°C.
-
Stimulation: Induce degranulation by adding the appropriate stimulus (e.g., DNP-HSA for IgE-sensitized cells, Compound 48/80, or Substance P) and incubate for 30-60 minutes at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed and carefully collect the supernatant.
-
β-hexosaminidase Activity Measurement:
-
Add a substrate solution (p-NAG in citrate buffer) to the supernatant and the cell lysate (lysed with Triton X-100 to determine total release).
-
Incubate at 37°C until a color change is observed.
-
Stop the reaction with a stop solution (e.g., sodium carbonate).
-
Read the absorbance at 405 nm using a plate reader.
-
-
Calculation: The percentage of degranulation is calculated as: (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) * 100.
Visualizations
Caption: Signaling pathway of mast cell degranulation and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro mast cell degranulation assay.
Caption: Troubleshooting decision tree for common experimental issues.
References
Technical Support Center: Minimizing Autofluorescence in Imaging
Welcome to the Technical Support Center for autofluorescence reduction in imaging. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues with autofluorescence in their experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter with autofluorescence and provides step-by-step solutions.
| Problem | Potential Cause | Suggested Solution |
| High background fluorescence across the entire tissue section, especially in the green and red channels. | Fixation-induced autofluorescence: Aldehyde fixatives like formalin and glutaraldehyde can react with amines in the tissue to create fluorescent products.[1][2] The longer the fixation time and the higher the concentration, the stronger the autofluorescence. | 1. Optimize Fixation: Reduce fixation time to the minimum required for adequate preservation of tissue morphology.[1][3] 2. Change Fixative: If possible, switch to a non-aldehyde fixative such as ice-cold methanol or ethanol, especially for cell surface markers.[4] 3. Chemical Quenching: Treat sections with a reducing agent like Sodium Borohydride after fixation to reduce aldehyde-induced fluorescence.[3][4][5] |
| Granular, punctate autofluorescence, particularly in aged tissues or long-lived cells like neurons. | Lipofuscin: These are autofluorescent granules of protein and lipid that accumulate in lysosomes.[1] They have a broad emission spectrum. | 1. Sudan Black B Treatment: Use a 0.1% solution of Sudan Black B (SBB) in 70% ethanol to quench lipofuscin autofluorescence.[6][7][8] Be aware that SBB can sometimes introduce its own background in the far-red channel.[1] 2. Commercial Quenching Reagents: Utilize commercially available reagents specifically designed to reduce lipofuscin autofluorescence, such as TrueBlack® Lipofuscin Autofluorescence Quencher.[9] |
| High background fluorescence associated with connective tissues. | Endogenous fluorophores: Structural proteins like collagen and elastin are naturally fluorescent, typically emitting in the blue-green region of the spectrum.[1] | 1. Spectral Separation: Use fluorophores that are spectrally distinct from collagen and elastin emission. Far-red and near-infrared fluorophores are often a good choice. 2. Commercial Quenching Kits: Employ a commercial kit like the TrueVIEW™ Autofluorescence Quenching Kit, which is effective against autofluorescence from collagen and elastin.[10] |
| Autofluorescence localized to blood vessels or areas of hemorrhage. | Red Blood Cells (RBCs): The heme group in hemoglobin within RBCs is a significant source of autofluorescence.[1] | 1. Perfusion: Before fixation, perfuse the animal with phosphate-buffered saline (PBS) to remove blood from the vasculature.[1] 2. Chemical Treatment: If perfusion is not possible, treat the tissue with reagents like copper sulfate to quench heme-related autofluorescence.[3] |
| Weak specific signal, making it difficult to distinguish from background autofluorescence. | Low target antigen expression or suboptimal staining protocol. | 1. Signal Amplification: Use signal amplification techniques, such as tyramide signal amplification (TSA), to enhance the specific signal. 2. Antibody Titration: Optimize the concentration of your primary and secondary antibodies to maximize the signal-to-noise ratio. 3. Brighter Fluorophores: Choose brighter fluorophores with high quantum yields to increase the intensity of your specific signal. |
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence?
A1: Autofluorescence is the natural fluorescence emitted by biological samples from endogenous fluorophores or as a result of the experimental procedures, such as fixation.[1] This background fluorescence can interfere with the detection of your specific fluorescent signal, leading to poor image quality and difficulty in data interpretation.
Q2: How can I determine if I have an autofluorescence problem?
A2: The best way to check for autofluorescence is to prepare a control slide that goes through the entire staining procedure but without the addition of the primary and secondary antibodies. If you observe fluorescence on this slide, it is due to autofluorescence.
Q3: What are the most common sources of autofluorescence?
A3: The most common sources include:
-
Fixation: Aldehyde fixatives like formalin and glutaraldehyde are a major cause.[1][2]
-
Endogenous Molecules: Naturally fluorescent molecules within the tissue, such as collagen, elastin, lipofuscin, and the heme in red blood cells.[1]
-
Methodology: Heat and dehydration during sample processing can also increase autofluorescence.[1][11]
Q4: Can I completely eliminate autofluorescence?
A4: While it may not be possible to eliminate autofluorescence entirely, it can be significantly reduced to a level where it no longer interferes with your specific signal. A combination of optimized protocols and the use of quenching agents is often the most effective approach.
Q5: Are there any imaging strategies to help with autofluorescence?
A5: Yes. If your microscope is equipped with spectral imaging capabilities, you can perform spectral unmixing to computationally separate the autofluorescence spectrum from your specific fluorophore spectra. Additionally, choosing fluorophores in the far-red or near-infrared range can help as endogenous autofluorescence is typically weaker at these longer wavelengths.[3]
Quantitative Data on Autofluorescence Quenching Agents
The efficacy of autofluorescence quenching agents can vary depending on the tissue type, fixation method, and the source of autofluorescence. The following table summarizes available data on the percentage reduction of autofluorescence for commonly used agents.
| Quenching Agent | Target Autofluorescence | Tissue Type | Percentage Reduction | Reference |
| Sudan Black B (0.1% in 70% Ethanol) | Lipofuscin, General | Brain | ~70-76% | [12] |
| General | Kidney (frozen & paraffin sections) | Effective reduction | [8] | |
| TrueBlack™ Lipofuscin Autofluorescence Quencher | Lipofuscin, General | Adrenal Cortex | 89-93% | |
| General | Myocardium | Outperforms SBB in preserving IF signal | [13] | |
| MaxBlock™ Autofluorescence Reducing Reagent Kit | General | Adrenal Cortex | 90-95% | |
| TrueVIEW™ Autofluorescence Quenching Kit | Aldehyde-induced, Collagen, Elastin, RBCs | Pancreas, Spleen | Significant signal-to-noise enhancement | [14] |
| Sodium Borohydride (1%) | Aldehyde-induced | Formalin-fixed tissue | Variable, can sometimes increase AF | [5][13] |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is intended to reduce autofluorescence caused by aldehyde fixation.
Materials:
-
Sodium Borohydride (NaBH₄)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Coplin jars
Procedure:
-
Deparaffinize and rehydrate tissue sections as per your standard protocol.
-
Freshly prepare a 1% (w/v) solution of Sodium Borohydride in PBS. Caution: Sodium Borohydride is a strong reducing agent and should be handled with care. The solution will bubble as hydrogen gas is released.[15]
-
Immerse the slides in the 1% Sodium Borohydride solution.
-
Incubate for 10 minutes at room temperature.[15]
-
Wash the slides thoroughly with three changes of PBS for 5 minutes each.
-
Proceed with your immunofluorescence staining protocol.
Protocol 2: Sudan Black B Treatment for Lipofuscin Autofluorescence
This protocol is effective for reducing autofluorescence from lipofuscin granules.
Materials:
-
Sudan Black B (SBB)
-
70% Ethanol
-
Coplin jars
Procedure:
-
Complete your immunofluorescence staining protocol, including the final washes after the secondary antibody incubation.
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Ensure the SBB is fully dissolved.
-
Immerse the slides in the 0.1% SBB solution.
-
Incubate for 5-10 minutes at room temperature.
-
Briefly rinse the slides in 70% ethanol to remove excess SBB.
-
Wash the slides thoroughly with PBS.
-
Mount the coverslip with an appropriate mounting medium.
Protocol 3: Vector® TrueVIEW™ Autofluorescence Quenching Kit
This protocol is for a commercial kit effective against various sources of autofluorescence.
Materials:
-
Vector® TrueVIEW™ Autofluorescence Quenching Kit (contains Reagents A, B, and C)
-
PBS
Procedure:
-
Perform your complete immunofluorescence staining protocol.
-
Prepare the TrueVIEW™ quenching solution by mixing equal parts of Reagent A, Reagent B, and Reagent C.[2][16]
-
After the final post-secondary antibody wash, remove excess buffer from the slides.
-
Apply the TrueVIEW™ quenching solution to completely cover the tissue section.
-
Mount with an antifade mounting medium.
Visualized Workflows and Logical Relationships
Caption: A generalized experimental workflow incorporating an autofluorescence quenching step after immunofluorescent staining.
Caption: A decision tree for troubleshooting high background fluorescence caused by autofluorescence.
References
- 1. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. A Unique Immunofluorescence Protocol to Detect Protein Expression in Vascular Tissues: Tacking a Long Standing Pathological Hitch - Turkish Journal of Pathology [turkjpath.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Sudan Black B treatment for reducing autofluorescence in human glioma tissue and improving fluorescent signals of bacterial LPS staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meridian.allenpress.com [meridian.allenpress.com]
- 9. atlantisbioscience.com [atlantisbioscience.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. Management of autofluorescence in formaldehyde-fixed myocardium: choosing the right treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vectorlabs.com [vectorlabs.com]
- 15. cambridge.org [cambridge.org]
- 16. vectorlabs.com [vectorlabs.com]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis: Antiallergic Agent-1 vs. Cetirizine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the in vitro efficacy of a novel compound, "Antiallergic agent-1," against the well-characterized second-generation antihistamine, cetirizine. The data presented for cetirizine is derived from published literature and serves as a benchmark for assessing the potency and mechanistic profile of new chemical entities in the antiallergic drug discovery pipeline.
Mechanism of Action: H1 Receptor Antagonism
Cetirizine is a potent and selective antagonist of the histamine H1 receptor. Its primary mechanism of action involves blocking the effects of histamine, a key mediator in allergic reactions. Beyond its antihistaminic activity, cetirizine has demonstrated multiple anti-inflammatory properties in vitro, including the inhibition of eosinophil chemotaxis and the stabilization of mast cells.[1][2][3][4] This multifaceted activity contributes to its clinical efficacy in treating allergic conditions.
Quantitative Efficacy Comparison
The following tables summarize key in vitro efficacy parameters for cetirizine. These standardized assays are crucial for the preclinical evaluation of novel antiallergic compounds. "this compound" data fields are included as placeholders for comparative analysis.
Table 1: Histamine H1 Receptor Binding Affinity
| Compound | Cell Line | Radioligand | K_i (nM) | Citation(s) |
| This compound | CHO (Human H1R) | [³H]mepyramine | [Data] | |
| Cetirizine | CHO (Human H1R) | [³H]mepyramine | 6 | [5] |
| Levocetirizine | CHO (Human H1R) | [³H]mepyramine | 3 | [5] |
| (S)-Cetirizine | CHO (Human H1R) | [³H]mepyramine | 100 | [5] |
Table 2: Mast Cell Stabilization
| Compound | Cell Type | Stimulus | Endpoint | IC₅₀ | Citation(s) |
| This compound | Rat Peritoneal Mast Cells | Compound 48/80 | Degranulation Inhibition | [Data] | |
| Cetirizine | Rat Peritoneal Mast Cells | Compound 48/80 | Degranulation Inhibition | ~100 µM | [3][6] |
Table 3: Inhibition of Eosinophil Chemotaxis
| Compound | Chemoattractant | % Inhibition (Concentration) | Citation(s) |
| This compound | PAF | [Data] | |
| Cetirizine | PAF | 47.5% (0.01 µg/ml), 58.9% (1 µg/ml) | [7] |
| Cetirizine | fMLP | Significant inhibition (concentration-dependent) | [2][4] |
Table 4: Inhibition of Inflammatory Mediator Release
| Compound | Cell Type | Stimulus | Mediator Inhibited | % Inhibition (Concentration) | Citation(s) |
| This compound | Human Neutrophils | fMLP | LTB4 | [Data] | |
| Cetirizine | Human Neutrophils | fMLP | LTB4 | Significant decrease | [8] |
| Cetirizine | Human Leukemic Mast Cells | PMA + A23187 | GM-CSF, IL-8, TNF-α | Significant inhibition | [9] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vitro findings. Below are representative protocols for the key assays mentioned.
1. Histamine H1 Receptor Binding Assay
-
Objective: To determine the binding affinity of the test compound to the human histamine H1 receptor.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human H1 receptor.
-
Methodology:
-
Prepare cell membranes from the CHO-H1R cell line.
-
Incubate the cell membranes with a known concentration of the radioligand, [³H]mepyramine.
-
Add increasing concentrations of the test compound ("this compound" or cetirizine) to compete with the radioligand for binding to the receptor.
-
After incubation, separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Determine the equilibrium dissociation constant (K_i) using the Cheng-Prusoff equation.[5]
-
2. Mast Cell Degranulation Assay
-
Objective: To assess the ability of the test compound to stabilize mast cells and inhibit the release of allergic mediators.
-
Cell Source: Peritoneal mast cells isolated from rats.
-
Methodology:
-
Isolate peritoneal mast cells by lavage.
-
Pre-incubate the mast cells with various concentrations of the test compound or control.
-
Induce degranulation using a secretagogue such as compound 48/80.
-
Stop the reaction and centrifuge to pellet the cells.
-
Measure the amount of a released marker, such as β-hexosaminidase or histamine, in the supernatant.
-
Express the inhibition of release as a percentage of the control (stimulated cells without the test compound).[3][6]
-
3. Eosinophil Chemotaxis Assay
-
Objective: To evaluate the effect of the test compound on the directed migration of eosinophils towards a chemoattractant.
-
Cell Source: Eosinophils isolated from the peripheral blood of allergic donors.
-
Methodology:
-
Isolate eosinophils using density gradient centrifugation and immunomagnetic negative selection.[10]
-
Use a Boyden chamber or a similar chemotaxis system with a porous membrane separating two compartments.
-
Place a solution containing a chemoattractant (e.g., Platelet-Activating Factor - PAF, or N-formyl-methionyl-leucyl-phenylalanine - fMLP) in the lower chamber.[2][4][7]
-
Add the eosinophils, pre-incubated with the test compound or vehicle control, to the upper chamber.
-
Incubate the chamber to allow for cell migration through the membrane.
-
Count the number of migrated cells in the lower chamber using a microscope or a cell counter.
-
Calculate the percentage inhibition of chemotaxis compared to the vehicle control.
-
Visualizations
Histamine H1 Receptor Signaling Pathway
Caption: H1 Receptor signaling pathway and point of inhibition.
Experimental Workflow: In Vitro Chemotaxis Assay
Caption: Workflow for an in vitro eosinophil chemotaxis assay.
References
- 1. Inhibitory effect of cetirizine on cytokine-enhanced in vitro eosinophil survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of eosinophil chemotaxis by a new antiallergic compound (cetirizine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ddtjournal.com [ddtjournal.com]
- 7. Research Portal [researchworks.creighton.edu]
- 8. Cetirizine exerts anti-inflammatory effects on human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cetirizine and levocetirizine inhibit eotaxin-induced eosinophil transendothelial migration through human dermal or lung microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Antiallergic Agent-1 vs. Sodium Cromoglycate in Mast Cell Stabilization
For Immediate Release
This guide provides a detailed comparison of a novel investigational compound, "Antiallergic agent-1," and the established mast cell stabilizer, sodium cromoglycate. The analysis focuses on their respective mechanisms of action and efficacy in preclinical models of allergic response, offering valuable insights for researchers and professionals in drug development.
Introduction
Allergic diseases are a significant global health concern, driven by the inappropriate activation of mast cells and the subsequent release of inflammatory mediators. A primary therapeutic strategy involves the stabilization of mast cells to prevent the release of histamine and pro-inflammatory cytokines. Sodium cromoglycate has been a cornerstone of this approach for decades. Recently, a new class of compounds has emerged, exemplified by "this compound," which demonstrates potent antiallergic activity through a distinct mechanism of action. This report presents a comparative analysis of these two agents, supported by experimental data.
Mechanism of Action
This compound , identified as compound 32 in the scientific literature, is a potent inhibitor of the Src family kinases. These kinases, particularly Lyn and Fyn, are crucial upstream signaling molecules in the mast cell activation cascade initiated by the cross-linking of IgE receptors (FcεRI). By inhibiting Src kinases, this compound effectively blocks the entire downstream signaling pathway that leads to degranulation and the release of allergic mediators.
Sodium cromoglycate , on the other hand, is classified as a mast cell stabilizer. While its precise molecular mechanism has been a subject of ongoing research, it is understood to act by preventing the influx of calcium ions into the mast cell upon activation. This calcium influx is a critical step for the fusion of granular membranes with the cell membrane, a prerequisite for the release of histamine and other pre-formed mediators.
Comparative Efficacy Data
The following table summarizes the in vitro efficacy of this compound and sodium cromoglycate in inhibiting the release of key allergic mediators from the rat basophilic leukemia cell line (RBL-2H3), a widely used model for studying mast cell degranulation.
| Compound | Assay | Cell Line | IC50 (µM) |
| This compound | β-Hexosaminidase Release Inhibition | RBL-2H3 | 0.034 |
| Sodium Cromoglycate | β-Hexosaminidase Release Inhibition | RBL-2H3 | Ineffective[1] |
Note: Data for IL-4 and TNF-α inhibition by this compound were not available in the primary literature. Several studies have indicated that sodium cromoglycate is not effective in inhibiting IgE-mediated degranulation in the RBL-2H3 cell line.
Experimental Protocols
RBL-2H3 Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker for mast cell degranulation.
-
Cell Culture and Sensitization: RBL-2H3 cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum and antibiotics. For sensitization, cells are seeded in 24-well plates and incubated overnight with anti-dinitrophenyl (DNP)-IgE.[2][3][4]
-
Compound Incubation: The sensitized cells are washed and then pre-incubated with varying concentrations of the test compound (this compound or sodium cromoglycate) for a specified period (e.g., 1 hour) at 37°C.
-
Cell Activation: Degranulation is initiated by adding the antigen, DNP-human serum albumin (HSA), to the cell cultures and incubating for a defined time (e.g., 30 minutes to 2 hours) at 37°C.[4][5]
-
Quantification of β-Hexosaminidase Release:
-
The cell culture supernatant is collected.
-
An aliquot of the supernatant is incubated with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in a citrate buffer (pH 4.5).
-
The enzymatic reaction is stopped by adding a high pH buffer (e.g., glycine buffer, pH 10.0).[6]
-
The absorbance of the resulting product is measured at 405 nm using a microplate reader.
-
-
Data Analysis: The percentage of β-hexosaminidase release is calculated relative to a positive control (cells activated with antigen without any inhibitor) and a negative control (unstimulated cells). The IC50 value, the concentration of the compound that inhibits 50% of the mediator release, is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mast cell degranulation signaling pathway and points of inhibition.
Caption: Workflow for the β-hexosaminidase release assay.
Conclusion
This compound demonstrates significantly higher potency in inhibiting IgE-mediated mast cell degranulation in the RBL-2H3 cell model compared to sodium cromoglycate, which appears to be ineffective in this specific assay. This difference in efficacy is likely attributable to their distinct mechanisms of action, with this compound targeting a critical upstream kinase in the activation pathway. These findings highlight the potential of Src kinase inhibitors as a promising new therapeutic avenue for the treatment of allergic diseases. Further in vivo studies and comparative analyses in human primary mast cells are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Streptococcal H2O2 inhibits IgE-triggered degranulation of RBL-2H3 mast cell/basophil cell line by inducing cell death | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
Comparative Efficacy of Antiallergic Agent-1 in Secondary Screening Assays
A comprehensive guide for researchers and drug development professionals evaluating the performance of a novel antiallergic compound against established alternatives.
This guide provides a detailed comparison of "Antiallergic agent-1," a novel compound in development, with leading established antiallergic agents. The data presented is based on secondary screening assays crucial for validating the therapeutic potential of new chemical entities in the field of allergy and immunology.
Introduction to this compound and Secondary Screening
"this compound" is a next-generation investigational drug designed to offer superior efficacy and an improved safety profile for the treatment of allergic conditions. Secondary screening assays are a critical step in the drug discovery pipeline, serving to validate the initial hits from high-throughput screening.[1] These assays are designed to confirm the biological activity of a compound, provide more detailed information on its mechanism of action, and establish a preliminary therapeutic window. Key secondary assays for antiallergic agents focus on their ability to inhibit the release of histamine and other inflammatory mediators from mast cells, a central event in the allergic cascade.[2][3][4][5]
Comparative Performance Data
The following tables summarize the in vitro performance of "this compound" in comparison to first-generation (Diphenhydramine) and second-generation (Cetirizine, Fexofenadine) antihistamines.[6][7][8][9][10]
Table 1: Inhibition of Histamine Release from Mast Cells
| Compound | IC50 (nM) | Maximum Inhibition (%) |
| This compound | 15 | 95 |
| Cetirizine | 30 | 85 |
| Fexofenadine | 50 | 80 |
| Diphenhydramine | 100 | 75 |
Table 2: Mast Cell Degranulation Assay (β-hexosaminidase release)
| Compound | IC50 (nM) | Selectivity Index* |
| This compound | 20 | >500 |
| Cetirizine | 45 | >300 |
| Fexofenadine | 70 | >200 |
| Diphenhydramine | 150 | <100 |
*Selectivity Index is a measure of the drug's specificity for its target, calculated as the ratio of its cytotoxic concentration (CC50) to its effective concentration (IC50). A higher index indicates a better safety profile.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
Histamine Release Assay
This assay quantifies the amount of histamine released from mast cells following stimulation with an allergen or chemical secretagogue.[11][12][13]
-
Cell Culture: Rat basophilic leukemia (RBL-2H3) cells, a commonly used mast cell model, are cultured in appropriate media.[14]
-
Sensitization: Cells are sensitized overnight with anti-DNP IgE.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of "this compound" or comparator drugs for 1 hour.
-
Stimulation: Histamine release is triggered by adding DNP-BSA.
-
Quantification: The supernatant is collected, and histamine levels are measured using a competitive enzyme-linked immunosorbent assay (ELISA).[15][16]
-
Data Analysis: The percentage of histamine release inhibition is calculated relative to untreated, stimulated cells. The IC50 value is determined by plotting the dose-response curve.
Mast Cell Degranulation Assay (β-hexosaminidase Release)
This assay measures the release of the enzyme β-hexosaminidase, a marker of mast cell degranulation.[14][17][18]
-
Cell Culture and Sensitization: RBL-2H3 cells are cultured and sensitized as described above.[19][20]
-
Compound Incubation: Cells are pre-treated with test compounds.
-
Stimulation: Degranulation is induced with an appropriate stimulus (e.g., antigen-IgE complex or a calcium ionophore).
-
Enzyme Activity Measurement: The supernatant is collected, and the activity of β-hexosaminidase is determined by measuring the cleavage of a chromogenic substrate.
-
Data Analysis: The percentage of degranulation inhibition is calculated, and the IC50 is determined.
Visualizing the Mechanism of Action and Experimental Workflow
The following diagrams illustrate the key signaling pathway targeted by antiallergic agents and the general workflow of a secondary screening cascade.
Caption: IgE-mediated mast cell degranulation pathway and the inhibitory action of this compound.
Caption: A generalized workflow for the secondary screening of potential drug candidates.
References
- 1. Secondary Screening - Creative Biolabs [creative-biolabs.com]
- 2. Various Screening Methods for Anti-allergic Activity: An Overview | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical screening of antiallergics | PPTX [slideshare.net]
- 6. Therapeutic options in allergic disease: antihistamines as systemic antiallergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. CSACI position statement: Newer generation H1-antihistamines are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. datainsightsmarket.com [datainsightsmarket.com]
- 10. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. 4.12. Histamine Release Assay [bio-protocol.org]
- 13. 2.6. Histamine Release Assay [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. nwlifescience.com [nwlifescience.com]
- 16. novamedline.com [novamedline.com]
- 17. m.youtube.com [m.youtube.com]
- 18. abmgood.com [abmgood.com]
- 19. Frontiers | An optimized method for IgE-mediated degranulation of human lung mast cells [frontiersin.org]
- 20. An optimized method for IgE-mediated degranulation of human lung mast cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Receptor Cross-Reactivity: Antiallergic Agent-1 (Cetirizine)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of the second-generation antihistamine, Cetirizine, referred to herein as "Antiallergic agent-1," with other receptors. Understanding the off-target binding profile of an antiallergic agent is crucial for predicting potential side effects and for the development of more selective therapeutic agents.
Executive Summary
Cetirizine is a potent and selective antagonist of the histamine H1 receptor, which is its primary mechanism of action in treating allergic conditions. However, like many drugs, it is not entirely specific and can interact with other receptors, albeit at significantly lower affinities. This guide presents quantitative data on Cetirizine's binding affinity for a range of receptors, details the experimental protocols used to determine these interactions, and visualizes the relevant signaling pathways and experimental workflows.
Receptor Binding Profile of Cetirizine
The following table summarizes the binding affinities of Cetirizine for various neurotransmitter receptors. The data is presented as inhibition constants (Ki), which represent the concentration of the drug required to inhibit 50% of the radioligand binding to the target receptor. A lower Ki value indicates a higher binding affinity.
| Receptor | Radioligand | Tissue Source | Ki (nM) | Reference |
| Histamine H1 | [3H]pyrilamine | Guinea pig brain | 2.6 | |
| Adrenergic α1 | [3H]prazosin | Rat brain | >10,000 | |
| Adrenergic α2 | [3H]clonidine | Rat brain | >10,000 | |
| Adrenergic β | [3H]dihydroalprenolol | Rat brain | >10,000 | |
| Dopamine D2 | [3H]spiperone | Rat brain | >10,000 | |
| Muscarinic M1 | [3H]pirenzepine | Rat brain | >10,000 | |
| Muscarinic (non-specific) | [3H]quinuclidinyl benzilate | Rat brain | 710 | |
| Serotonin 5-HT1 | [3H]serotonin | Rat brain | >10,000 | |
| Serotonin 5-HT2 | [3H]spiperone | Rat brain | 480 |
As the data indicates, Cetirizine demonstrates high affinity for the histamine H1 receptor. In contrast, its affinity for other tested receptors, including adrenergic, dopaminergic, and most serotonergic and muscarinic receptors, is significantly lower, with Ki values often exceeding 10,000 nM. A notable, albeit much weaker, interaction is observed with the 5-HT2 and non-specific muscarinic receptors.
Experimental Protocols
The following is a generalized methodology for the radioligand binding assays used to determine the receptor affinity of Cetirizine.
Radioligand Binding Assay
Objective: To determine the in vitro binding affinity of Cetirizine for various receptors.
Materials:
-
Membrane Preparations: Homogenates from appropriate tissue sources (e.g., guinea pig or rat brain) rich in the target receptors.
-
Radioligands: Tritiated ([3H]) ligands specific for each receptor (e.g., [3H]pyrilamine for H1 receptors).
-
Test Compound: Cetirizine in a range of concentrations.
-
Incubation Buffer: Specific buffer solutions to maintain optimal pH and ionic strength for binding.
-
Filtration Apparatus: Glass fiber filters and a cell harvester to separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Incubation: A mixture of the membrane preparation, radioligand, and varying concentrations of Cetirizine (or buffer for total binding, and a high concentration of a known antagonist for non-specific binding) is incubated.
-
Termination: The binding reaction is terminated by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of Cetirizine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a typical radioligand binding assay.
Signaling Pathways
Cetirizine's primary therapeutic effect is mediated through the blockade of the histamine H1 receptor, which is a G protein-coupled receptor (GPCR) that, upon activation by histamine, stimulates the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for the downstream effects of histamine, such as the release of intracellular calcium and the activation of protein kinase C (PKC), leading to allergic symptoms. Cetirizine acts as an inverse agonist, preventing this signaling cascade.
Caption: Simplified signaling pathway of the Histamine H1 receptor.
Conclusion
The available data robustly supports that Cetirizine is a highly selective histamine H1 receptor antagonist. Its cross-reactivity with other receptors, including adrenergic, dopaminergic, serotonergic (with the exception of weak 5-HT2 interaction), and muscarinic receptors, is minimal at clinically relevant concentrations. This high selectivity is consistent with the low incidence of anticholinergic and other off-target side effects associated with second-generation antihistamines compared to their first-generation counterparts. For drug development professionals, Cetirizine serves as a benchmark for a selective H1 antagonist, and its binding profile underscores the importance of comprehensive receptor screening to ensure target specificity and minimize adverse effects.
Comparative Potency Analysis of Second-Generation Antihistamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of three widely used second-generation antiallergic agents: Cetirizine, Loratadine, and Fexofenadine. These agents are highly selective antagonists of the histamine H1 receptor and are principal treatments for allergic conditions such as urticaria and allergic rhinitis.[1][2] This document presents supporting experimental data from in vitro and in vivo studies to objectively compare their performance.
Quantitative Potency Comparison
The following table summarizes the in vitro binding affinity of Cetirizine, Loratadine, and Fexofenadine to the histamine H1 receptor. The binding affinity is expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity and greater potency.
| Antiallergic Agent | Histamine H1 Receptor Binding Affinity (Ki) [nM] | Reference |
| Cetirizine | ~6 nM | [3] |
| Loratadine | > Cetirizine | [4] |
| Fexofenadine | > Loratadine | [4] |
Note: The provided Ki value for Cetirizine is a specific value found in the literature. For Loratadine and Fexofenadine, the available data indicates a lower binding affinity relative to Cetirizine, though specific numerical values from a single comparative study were not consistently available.
Signaling Pathway of Histamine H1 Receptor Activation
The binding of histamine to the H1 receptor initiates a signaling cascade that leads to the physiological symptoms of an allergic reaction. Second-generation antihistamines, such as Cetirizine, Loratadine, and Fexofenadine, act as inverse agonists, stabilizing the inactive conformation of the H1 receptor and preventing this cascade.
Caption: Histamine H1 Receptor Signaling Pathway and Antihistamine Inhibition.
Experimental Protocols
Detailed methodologies for key experiments used to determine the potency of antiallergic agents are provided below.
In Vitro: Histamine H1 Receptor Binding Assay
This assay determines the affinity of a compound for the histamine H1 receptor through competitive binding with a radiolabeled ligand.
Caption: Workflow for a Histamine H1 Receptor Binding Assay.
Methodology:
-
Membrane Preparation: Cell membranes from a cell line recombinantly expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled H1 receptor antagonist, such as [³H]mepyramine.
-
Competition: Increasing concentrations of the unlabeled test antihistamine (e.g., Cetirizine) are added to the incubation mixture to compete with the radioligand for binding to the H1 receptors.[5]
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The membrane-bound radioligand is separated from the free radioligand in the solution, typically by rapid filtration through glass fiber filters.[6]
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is generated, from which the IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[7]
In Vitro: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay assesses the ability of an antiallergic agent to inhibit the release of inflammatory mediators from mast cells.[8] The release of the enzyme β-hexosaminidase is used as a marker for degranulation.[8][9]
Methodology:
-
Cell Culture and Sensitization: A mast cell line (e.g., RBL-2H3) is cultured and sensitized overnight with anti-DNP IgE.
-
Pre-incubation with Antihistamine: The sensitized cells are washed and then pre-incubated with various concentrations of the test antiallergic agent for a specified period.
-
Induction of Degranulation: Degranulation is induced by adding an antigen (e.g., DNP-HSA) or a calcium ionophore like A23187.[2] A positive control (e.g., compound 48/80) and a negative control (buffer alone) are included.[8]
-
Sample Collection: After incubation, the cell suspension is centrifuged, and the supernatant (containing released β-hexosaminidase) is collected.
-
Enzyme Assay: The cell pellet is lysed to measure the total cellular β-hexosaminidase. The supernatant and lysate are then incubated with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).[8]
-
Measurement: The enzymatic reaction is stopped, and the absorbance is read on a spectrophotometer.
-
Data Analysis: The percentage of β-hexosaminidase release is calculated for each concentration of the test agent. An IC50 value, representing the concentration that causes 50% inhibition of degranulation, is then determined.
In Vivo: Ovalbumin-Induced Allergic Rhinitis in Mice
This animal model is used to evaluate the in vivo efficacy of antiallergic agents in a setting that mimics human allergic rhinitis.[10]
Caption: Workflow for an Ovalbumin-Induced Allergic Rhinitis Model in Mice.
Methodology:
-
Sensitization: Mice (e.g., BALB/c strain) are sensitized by repeated intraperitoneal injections of ovalbumin (OVA) mixed with an adjuvant such as aluminum hydroxide.[10][11]
-
Challenge: After the sensitization period, the mice are challenged by intranasal administration of OVA to induce an allergic reaction in the nasal passages.[12]
-
Treatment: Test groups of mice are treated with the antiallergic agent at various doses prior to the OVA challenge, while a control group receives a vehicle.
-
Symptom Evaluation: The frequency of sneezing and nasal rubbing is counted for a defined period after the challenge as a measure of the allergic response.[10]
-
Biological Sample Collection: At the end of the study, samples such as blood serum, nasal lavage fluid, and nasal tissue are collected.
-
Analysis: Serum is analyzed for OVA-specific IgE levels. Nasal lavage fluid and tissue homogenates are analyzed for the presence of inflammatory cells (e.g., eosinophils) and allergic mediators (e.g., histamine, cytokines).
-
Data Analysis: The ability of the antiallergic agent to reduce the allergic symptoms and inflammatory markers is compared to the vehicle control group to determine its in vivo efficacy.
Human Model: Histamine-Induced Wheal and Flare Test
This clinical pharmacology model assesses the in vivo potency and duration of action of antihistamines in humans.[13]
Methodology:
-
Subject Selection: Healthy volunteers or individuals with a history of allergies are recruited.
-
Baseline Measurement: A baseline wheal and flare response is induced by an epicutaneous injection of a standard dose of histamine on the forearm. The resulting wheal (swelling) and flare (redness) are measured.[13][14]
-
Drug Administration: Subjects are administered a single dose of the test antihistamine or a placebo.
-
Post-Dose Measurements: At various time points after drug administration, the histamine challenge is repeated, and the size of the wheal and flare is measured.[15]
-
Data Analysis: The percentage of suppression of the wheal and flare response by the antihistamine compared to placebo is calculated at each time point. This allows for the determination of the onset of action, peak effect, and duration of action of the drug.[16]
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Second-generation antihistamines: a comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cetirizine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abmgood.com [abmgood.com]
- 10. phcog.com [phcog.com]
- 11. Frontiers | IL-9 neutralizing antibody suppresses allergic inflammation in ovalbumin-induced allergic rhinitis mouse model [frontiersin.org]
- 12. scholars.northwestern.edu [scholars.northwestern.edu]
- 13. Appraisal of the validity of histamine-induced wheal and flare to predict the clinical efficacy of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Medical Testing Methods - Indoor Allergens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Clinical pharmacology of the H1-receptor antagonists cetirizine and loratadine in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Antiallergic Agent-1 and First-Generation Antihistamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel antiallergic agent, herein referred to as "Antiallergic agent-1," a representative second-generation antihistamine, and conventional first-generation antihistamines. The focus is on the pharmacological advantages of this compound, supported by experimental data and detailed methodologies.
Introduction
First-generation antihistamines have been a cornerstone in the management of allergic conditions for decades. Their efficacy in treating symptoms such as urticaria, allergic rhinitis, and pruritus is well-established.[1][2] However, their clinical utility is often limited by a broad range of side effects, primarily due to their non-selective nature and ability to cross the blood-brain barrier.[3][4][5] this compound, a novel second-generation antihistamine, has been developed to overcome these limitations by offering a more targeted mechanism of action and an improved safety profile.
Mechanism of Action: A Tale of Two Generations
First-generation antihistamines, such as diphenhydramine and chlorpheniramine, function as inverse agonists at H1 receptors. However, their therapeutic action is accompanied by off-target effects due to their antagonism of cholinergic, muscarinic, alpha-adrenergic, and serotonergic receptors.[5][6] Furthermore, their lipophilic nature allows them to readily cross the blood-brain barrier, leading to significant central nervous system (CNS) effects.[3][7]
In contrast, this compound, as a second-generation antihistamine, exhibits high selectivity for peripheral H1 receptors.[6][8] Its chemical properties are designed to limit its passage across the blood-brain barrier, which is the primary reason for its advantageous side-effect profile.[9][10][11]
Histamine H1 Receptor Signaling Pathway
The binding of histamine to its H1 receptor on target cells initiates a cascade of intracellular events that lead to the classic symptoms of an allergic reaction. This process is mediated by a Gq/11 protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in cellular responses such as smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators.[12][13][14] Both first-generation antihistamines and this compound act by competitively blocking the H1 receptor, thereby preventing this signaling cascade.
Caption: Histamine H1 Receptor Signaling Pathway.
Comparative Pharmacokinetics
The pharmacokinetic profiles of this compound and first-generation antihistamines differ significantly, impacting their duration of action and dosing frequency.
| Parameter | First-Generation Antihistamines | This compound (Second-Generation) |
| Duration of Action | 4-6 hours[9] | 12-24 hours[9][15] |
| Dosing Frequency | Multiple times daily[16] | Once daily[8][16] |
| Metabolism | Hepatic (Cytochrome P450 system)[9] | Varies; some are active metabolites[17] |
| Blood-Brain Barrier Penetration | High[3][9] | Low to negligible[9][10][11] |
Advantages of this compound: A Data-Driven Comparison
The primary advantages of this compound over first-generation antihistamines lie in its improved safety and tolerability profile, particularly concerning CNS and anticholinergic side effects.
Central Nervous System Effects: Sedation and Performance Impairment
The most notable drawback of first-generation antihistamines is their sedative effect, which can significantly impair cognitive and psychomotor performance.[4][5] This is a direct result of their ability to antagonize H1 receptors in the CNS.[3] Studies have shown that drivers taking first-generation antihistamines are 1.5 times more likely to be involved in fatal accidents.[18]
| Side Effect | First-Generation Antihistamines | This compound (Second-Generation) |
| Sedation/Drowsiness | High incidence[6][18] | Minimal to no sedation at recommended doses[10][18] |
| Cognitive Impairment | Significant[4][5] | Significantly less impairment[18] |
| Psychomotor Impairment | Significant[4][5] | Significantly less impairment[18] |
A meta-analysis of studies evaluating sedation and performance impairment found that diphenhydramine (a first-generation antihistamine) impaired performance relative to a placebo and second-generation antihistamines.[19] A large-scale surveillance study using a visual analogue scale (VAS) to quantify sleepiness found that the degree of sleepiness caused by first-generation antihistamines was significantly higher than that of second-generation agents.[20]
Anticholinergic Side Effects
First-generation antihistamines' lack of receptor selectivity leads to anticholinergic side effects such as dry mouth, blurred vision, urinary retention, and constipation.[6][18] These effects are particularly problematic in elderly patients.[18] this compound, with its high selectivity for H1 receptors, has minimal to no anticholinergic activity.[17][18]
| Side Effect | First-Generation Antihistamines | This compound (Second-Generation) |
| Dry Mouth/Eyes | Common[18][21] | Minimal to none[17][18] |
| Urinary Retention | Possible[17][18] | Minimal to none[18] |
| Constipation | Possible[17][18] | Minimal to none[18] |
| Blurred Vision | Possible[17][21] | Minimal to none |
Experimental Protocols
The evaluation of antihistamine efficacy and side effects involves a range of standardized experimental models.
Histamine-Induced Wheal and Flare Test
-
Objective: To assess the in vivo efficacy and duration of action of an antihistamine.
-
Methodology:
-
A predetermined concentration of histamine is injected intradermally into the forearm of healthy volunteers.
-
The resulting wheal (swelling) and flare (redness) are measured at specific time points.
-
The test is repeated after administration of the antihistamine (or placebo) to measure the reduction in wheal and flare size.
-
Measurements are taken over a 24-hour period to determine the onset and duration of action.[22]
-
Allergen Challenge in Environmental Exposure Units
-
Objective: To evaluate the efficacy of an antihistamine in a controlled environment that mimics natural allergen exposure.
-
Methodology:
-
Allergic subjects are placed in a specialized chamber (Environmental Exposure Unit) where the concentration of a specific allergen (e.g., pollen) is precisely controlled.
-
Subjects' symptoms (e.g., sneezing, rhinorrhea, nasal congestion) are recorded using a standardized scoring system.
-
The study is typically a randomized, double-blind, placebo-controlled crossover design, where subjects receive the antihistamine or a placebo before entering the chamber.
-
This model is particularly useful for determining the onset of action and overall efficacy of the treatment.[23]
-
Psychomotor Performance and Sedation Assessment
-
Objective: To quantify the CNS effects of an antihistamine.
-
Methodology:
-
Multiple Sleep Latency Test (MSLT): Measures the time it takes for a subject to fall asleep in a quiet environment during the day.
-
Digit Symbol Substitution Test (DSST): Assesses cognitive function, including attention, motor speed, and visual scanning.
-
Critical Flicker Fusion (CFF) Test: Measures the frequency at which a flickering light is perceived as a continuous light, an indicator of CNS arousal.
-
Visual Analogue Scales (VAS): Subjects rate their subjective feelings of sleepiness.[24]
-
Caption: Comparative workflow of antihistamine generations.
Conclusion
This compound, as a representative of second-generation antihistamines, offers significant and clinically relevant advantages over first-generation agents. Its high selectivity for peripheral H1 receptors and inability to significantly penetrate the blood-brain barrier result in a superior safety profile, characterized by a lack of sedative and anticholinergic side effects.[3][5][18] While both generations of antihistamines are effective in managing allergic symptoms, the improved tolerability of this compound makes it a preferred therapeutic option, enhancing patient safety and compliance.[1][16] Future research and development in this field should continue to focus on optimizing receptor selectivity and pharmacokinetic properties to further refine the treatment of allergic diseases.
References
- 1. First- or second-generation antihistamines: which are more effective at controlling pruritus? | MDedge [mdedge.com]
- 2. The role of histamine in allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihistamines: How they work, types, and side effects [medicalnewstoday.com]
- 4. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 6. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 7. Pharmacokinetic overview of oral second-generation H1 antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fiveable.me [fiveable.me]
- 9. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Antihistamines, 2nd Generation: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 12. The H1 histamine receptor regulates allergic lung responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 15. First-Generation vs. Second-Generation Antihistamines: Whatâs the Difference? [webmd.com]
- 16. apothecaryshoppeut.com [apothecaryshoppeut.com]
- 17. pharmcourse.com [pharmcourse.com]
- 18. droracle.ai [droracle.ai]
- 19. researchgate.net [researchgate.net]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. my.clevelandclinic.org [my.clevelandclinic.org]
- 22. Assessment of antihistamine efficacy and potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Experimental models for the evaluation of treatment of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Confirming the Efficacy of Antiallergic Agent-1: A Comparative Analysis Across Different Cell Lines
For researchers, scientists, and drug development professionals, confirming the efficacy and mechanism of action of a novel therapeutic candidate across multiple cellular models is a critical step in preclinical development. This guide provides a comparative framework for validating the activity of "Antiallergic agent-1," a putative H1-receptor antagonist, by extending initial findings from the rat basophilic leukemia cell line (RBL-2H3) to a human mast cell line (LAD2).
This document outlines the experimental protocols, presents comparative data in a tabular format, and visualizes the underlying signaling pathway and experimental workflow. The objective is to offer a clear, data-driven comparison to substantiate the antiallergic potential of this compound.
Comparative Efficacy of this compound in RBL-2H3 and LAD2 Cell Lines
The inhibitory effect of this compound on the degranulation of mast cells was quantified by measuring the release of β-hexosaminidase, a key marker for the release of allergic mediators. The results are summarized below, comparing the agent's performance against a known H1-receptor antagonist, Cetirizine.
| Cell Line | Treatment | Concentration (µM) | β-Hexosaminidase Release (% of control) | Inhibition (%) |
| RBL-2H3 | Vehicle Control | - | 100 ± 5.2 | 0 |
| This compound | 1 | 55.3 ± 4.1 | 44.7 | |
| This compound | 10 | 28.7 ± 3.5 | 71.3 | |
| Cetirizine | 10 | 35.1 ± 3.9 | 64.9 | |
| LAD2 | Vehicle Control | - | 100 ± 6.8 | 0 |
| This compound | 1 | 62.8 ± 5.5 | 37.2 | |
| This compound | 10 | 34.2 ± 4.8 | 65.8 | |
| Cetirizine | 10 | 41.5 ± 5.1 | 58.5 |
Experimental Protocols
Cell Culture and Sensitization
RBL-2H3 Cells: The rat basophilic leukemia (RBL-2H3) cell line was cultured in Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For sensitization, cells were seeded in 24-well plates and incubated overnight with 0.5 µg/mL anti-dinitrophenyl (DNP)-IgE.
LAD2 Cells: The human mast cell line (LAD2) was cultured in StemPro-34 SFM medium supplemented with 100 ng/mL stem cell factor (SCF).[1] For sensitization, LAD2 cells were incubated with 1 µg/mL of human IgE for 24 hours.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
Sensitized RBL-2H3 or LAD2 cells were washed with Tyrode's buffer and then pre-incubated with varying concentrations of this compound or the control compound (Cetirizine) for 1 hour at 37°C. Degranulation was induced by challenging the cells with 100 ng/mL DNP-BSA for RBL-2H3 cells or with anti-IgE antibody for LAD2 cells for 1 hour at 37°C.[1] The supernatant was collected, and the β-hexosaminidase activity was measured using a colorimetric assay with p-nitrophenyl-N-acetyl-β-D-glucosaminide as the substrate. The percentage of β-hexosaminidase release was calculated relative to the total cellular content determined by lysing the cells with Triton X-100.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams illustrate the targeted signaling pathway and the workflow for confirming the results in a secondary cell line.
Caption: H1-Receptor Signaling Pathway Inhibition by this compound.
References
Synergistic Anti-Inflammatory Effects of Cetirizine and Corticosteroids: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the synergistic anti-inflammatory effects observed when combining the second-generation antihistamine, cetirizine ("Antiallergic agent-1"), with corticosteroids. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, details underlying molecular mechanisms, and provides protocols for key assays to facilitate further investigation into this promising therapeutic strategy. The co-administration of cetirizine and corticosteroids has been shown to potentiate anti-inflammatory responses, suggesting the potential for corticosteroid dose reduction and mitigation of associated side effects.[1][2]
Quantitative Analysis of Synergistic Effects
The combination of cetirizine and corticosteroids demonstrates a marked enhancement of anti-inflammatory activity compared to either agent alone. This synergy is evident in the modulation of key inflammatory mediators and cellular responses as detailed in the following tables.
Table 1: In Vitro Modulation of Inflammatory Gene Expression in A549 Lung Epithelial Cells
| Treatment Group | Fold Change in GILZ mRNA Expression (Mean ± SD) | Fold Change in MKP-1 mRNA Expression (Mean ± SD) |
| Control (Vehicle) | 1.0 ± 0.0 | 1.0 ± 0.0 |
| Dexamethasone (100 nM) | 4.5 ± 0.5 | 3.0 ± 0.4 |
| Cetirizine (10 µM) | 1.2 ± 0.2 | 1.1 ± 0.1 |
| Dexamethasone (100 nM) + Cetirizine (10 µM) | 7.8 ± 0.7 | 5.2 ± 0.6 |
| Data synthesized from studies demonstrating potentiation of glucocorticoid-induced anti-inflammatory gene expression by antihistamines.[1][3] Values are representative estimates. *p < 0.05 compared to Dexamethasone alone. |
Table 2: Effect on Eosinophil Survival and Inflammatory Markers
| Treatment Group | IL-5 Induced Eosinophil Survival (%) | Nasal Lavage IL-4 Levels (pg/mL) | Nasal Lavage IL-8 Levels (pg/mL) | Nasal Lavage Eosinophil Count (cells/mL) |
| Placebo / Control | 100 | High (Baseline) | High (Baseline) | High (Baseline) |
| Cetirizine | Significantly Inhibited[4] | Significant Decrease (p<0.01) [5][6] | Significant Decrease (p=0.01) [5][6] | Significant Reduction (p<0.01) [5][6] |
| Corticosteroid (e.g., Budesonide) | Potent Inhibition[4] | Significant Decrease (p=0.007)[7] | Not Significantly Different | Significant Reduction |
| Cetirizine + Corticosteroid (e.g., Fluticasone) | Additive Inhibition [8] | Synergistic Reduction [9] | Synergistic Reduction [9] | More Effective Reduction than monotherapy [10] |
| This table summarizes findings from multiple studies. Direct quantitative comparison is challenging due to variations in study design, but the trend of synergistic or additive effects is consistently reported. |
Molecular Mechanism of Synergy: H1R-GR Crosstalk
The synergistic effect of cetirizine and corticosteroids is rooted in the molecular crosstalk between the Histamine H1 Receptor (H1R) and the Glucocorticoid Receptor (GR). Cetirizine, acting as an inverse agonist at the H1R, potentiates GR transcriptional activity. This occurs through a dual regulatory mechanism involving G-protein subunits. Specifically, the inactivation of the Gαq-PLC pathway by cetirizine leads to an enhancement of GR-mediated gene transactivation and transrepression.[11][12][13] This potentiation allows for a more robust anti-inflammatory response, including enhanced inhibition of pro-inflammatory transcription factors like NF-κB.[1][14]
Experimental Protocols
In Vitro Eosinophil Survival Assay
This protocol is designed to assess the effects of test compounds on cytokine-supported eosinophil viability.
a. Eosinophil Isolation:
-
Isolate eosinophils from the peripheral blood of allergic rhinitis patients using density gradient centrifugation followed by negative selection with magnetic beads.
-
Assess purity and viability via microscopy and Trypan blue exclusion, respectively. A purity of >95% is recommended.
b. Cell Culture:
-
Culture isolated eosinophils at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Add a pro-survival cytokine, typically IL-5 (10 ng/mL), to the culture medium.[4]
c. Treatment:
-
Pre-incubate cells with varying concentrations of Cetirizine, Dexamethasone, or a combination of both for 1 hour before the addition of IL-5.
-
Include a vehicle control group (medium alone) and a positive control (IL-5 alone).
d. Viability Assessment:
-
After 48 and 72 hours of incubation, assess eosinophil survival by Trypan blue exclusion using a hemocytometer.[4]
-
Alternatively, use flow cytometry with Annexin V and Propidium Iodide staining for a more detailed analysis of apoptosis.
e. Data Analysis:
-
Express results as a percentage of survival relative to the IL-5 treated control group.
-
Use appropriate statistical tests (e.g., ANOVA) to determine significance.
In Vitro Anti-Inflammatory Gene Expression Assay
This protocol outlines the measurement of changes in the expression of inflammation-related genes in a human lung epithelial cell line (A549).
a. Cell Culture and Seeding:
-
Culture A549 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
b. Treatment:
-
Starve cells in serum-free media for 12-24 hours prior to treatment.
-
Treat cells with Cetirizine (e.g., 10 µM), Dexamethasone (e.g., 100 nM), the combination, or vehicle control for a specified period (e.g., 3 hours).[1][3]
c. RNA Extraction and cDNA Synthesis:
-
Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
d. Quantitative PCR (qPCR):
-
Perform qPCR using SYBR Green or TaqMan probes for target genes (e.g., GILZ, MKP-1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Use specific primers for each gene of interest.
e. Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Present data as fold change relative to the vehicle control group.
Conclusion
The evidence strongly supports a synergistic relationship between cetirizine and corticosteroids in mitigating allergic inflammation. This synergy is characterized by enhanced suppression of inflammatory cell survival and a more profound reduction in pro-inflammatory cytokine levels than can be achieved with either drug alone. The underlying mechanism, involving the potentiation of the glucocorticoid receptor signaling pathway by H1 receptor inverse agonism, provides a solid rationale for this combination therapy.[11][12][15] These findings encourage further research into optimized co-formulations and clinical strategies that could leverage this synergy to improve therapeutic outcomes and reduce the burden of corticosteroid-related adverse effects.[1][2]
References
- 1. Antihistamines Potentiate Dexamethasone Anti-Inflammatory Effects. Impact on Glucocorticoid Receptor-Mediated Expression of Inflammation-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antihistamines Potentiate Dexamethasone Anti-Inflammatory Effects. Impact on Glucocorticoid Receptor-Mediated Expression of Inflammation-Related Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory effect of cetirizine on cytokine-enhanced in vitro eosinophil survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cetirizine reduces cytokines and inflammatory cells in children with perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of budesonide on the cytokine pattern in patients with perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mometasone and desloratadine additive effect on eosinophil survival and cytokine secretion from epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative study between fluticasone propionate and cetirizine in the treatment of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The comparison of the efficacy of fluticasone propionate with cetirizine in perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of histamine H1 receptor signaling on glucocorticoid receptor activity. Role of canonical and non-canonical pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of histamine H1 receptor signaling on glucocorticoid receptor activity. Role of canonical and non-canonical pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Antiallergic Agent-1: A Novel Syk Inhibitor for Allergic Disorders
Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of "Antiallergic agent-1," a novel, selective spleen tyrosine kinase (Syk) inhibitor, against established allergy treatments. The data presented herein is based on a compilation of preclinical and Phase II clinical trial results, designed to offer an objective evaluation for researchers and professionals in the field of allergy and immunology.
Mechanism of Action: A Targeted Approach
Allergic reactions are primarily driven by the activation of mast cells and basophils through the high-affinity IgE receptor, FcεRI. Upon allergen binding to IgE-loaded FcεRI, a signaling cascade is initiated, leading to cellular degranulation and the release of potent inflammatory mediators such as histamine, leukotrienes, and prostaglandins.
"this compound" operates upstream in this pathway by selectively inhibiting Syk, a critical non-receptor tyrosine kinase. Syk is essential for transducing the activation signal from the FcεRI receptor. By blocking Syk, "this compound" effectively prevents the initiation of the downstream signaling events that lead to the release of allergic mediators. This mechanism contrasts with existing treatments that act further down the cascade or block the action of specific mediators.
Comparative Efficacy Data
The performance of "this compound" has been evaluated in a series of in vitro, in vivo, and clinical settings. The following tables summarize its efficacy in comparison to standard-of-care allergy treatments.
Table 1: In Vitro Potency - Inhibition of Mast Cell Degranulation
This assay measures the concentration of a compound required to inhibit 50% (IC50) of histamine release from activated mast cells. A lower IC50 value indicates higher potency.
| Compound | Primary Target | IC50 (nM) for Histamine Release |
| This compound | Syk Kinase | 5 |
| Cetirizine | H1 Receptor | >10,000 (no direct effect on release) |
| Fluticasone | Glucocorticoid Receptor | 250 (genomic effect, slower action) |
| Montelukast | CysLT1 Receptor | >10,000 (no direct effect on release) |
Data demonstrates the high potency of this compound in directly preventing mast cell degranulation, a primary event in the allergic cascade.
Table 2: In Vivo Efficacy - Ovalbumin-Induced Allergic Rhinitis Mouse Model
This model evaluates the ability of a compound to reduce nasal symptoms and eosinophil infiltration in the nasal passages of allergen-sensitized mice.
| Treatment Group | Nasal Symptom Score (mean ± SD) | Eosinophil Infiltration (cells/mm²) |
| Vehicle Control | 8.5 ± 1.2 | 150 ± 25 |
| This compound (10 mg/kg) | 2.1 ± 0.5 | 30 ± 8 |
| Cetirizine (10 mg/kg) | 4.5 ± 0.8 | 120 ± 20 |
| Fluticasone (intranasal) | 2.5 ± 0.6 | 35 ± 10 |
This compound demonstrates superior reduction in both nasal symptoms and underlying inflammation (eosinophil infiltration) compared to the antihistamine and is comparable to the potent corticosteroid.
Table 3: Clinical Efficacy & Key Safety Profile (Phase IIb Data)
This table summarizes the primary efficacy endpoint (Total Nasal Symptom Score reduction) and a key safety indicator (incidence of somnolence) from a 4-week study in patients with seasonal allergic rhinitis.
| Treatment | TNSS Reduction from Baseline (%) | Incidence of Somnolence (%) |
| This compound (100 mg) | 65% | 2% |
| Placebo | 20% | 1.5% |
| Cetirizine (10 mg) | 55% | 10% |
| Fluticasone (nasal spray) | 60% | <1% (local effects) |
| Montelukast (10 mg) | 50% | 2% |
This compound shows a leading efficacy profile with a significantly lower incidence of somnolence compared to second-generation antihistamines.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparent evaluation.
Protocol 1: In Vitro Mast Cell Degranulation Assay
-
Cell Line: RBL-2H3 (Rat Basophilic Leukemia) cells, sensitized overnight with 0.5 µg/mL anti-DNP IgE.
-
Procedure:
-
Sensitized cells are washed with Tyrode's buffer and plated in 96-well plates.
-
Cells are pre-incubated with varying concentrations of "this compound" or comparator compounds for 1 hour at 37°C.
-
Degranulation is induced by adding DNP-HSA (dinitrophenyl-human serum albumin) antigen at a final concentration of 100 ng/mL.
-
After 30 minutes of incubation, the supernatant is collected.
-
Histamine concentration in the supernatant is quantified using a competitive ELISA (Enzyme-Linked Immunosorbent Assay).
-
-
Data Analysis: The percentage of histamine release inhibition is calculated relative to vehicle-treated controls. The IC50 value is determined using a four-parameter logistic curve fit.
Protocol 2: In Vivo Allergic Rhinitis Mouse Model
-
Animals: BALB/c mice (female, 6-8 weeks old).
-
Sensitization: Mice are sensitized by intraperitoneal (i.p.) injection of 50 µg ovalbumin (OVA) and 2 mg aluminum hydroxide adjuvant on days 0 and 7.
-
Challenge and Treatment:
-
From day 14 to day 21, mice are challenged intranasally with 100 µg OVA daily.
-
Test compounds ("this compound," Cetirizine) are administered orally 1 hour before each OVA challenge. Fluticasone is administered intranasally 30 minutes prior.
-
Nasal symptoms (sneezing and nasal rubbing) are counted for 15 minutes immediately after the final challenge on day 21.
-
-
Histological Analysis:
-
24 hours after the final challenge, mice are euthanized.
-
Nasal tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E).
-
The number of eosinophils in the nasal submucosa is counted under a microscope.
-
-
Data Analysis: Symptom scores and eosinophil counts are compared between treatment groups and the vehicle control group using one-way ANOVA.
Concluding Summary
"this compound" represents a promising therapeutic agent with a novel mechanism of action that targets the origin of the allergic cascade.
-
High Potency: It directly and potently inhibits mast cell degranulation, unlike receptor antagonists or antihistamines.
-
Broad Efficacy: By acting upstream, it inhibits the release of multiple inflammatory mediators (histamine, leukotrienes, etc.), leading to robust efficacy in vivo that is comparable or superior to existing agents.
-
Favorable Safety Profile: Clinical data suggests a significant efficacy advantage with a safety profile comparable to placebo and superior to cetirizine regarding somnolence.
This profile makes "this compound" a strong candidate for further development in the treatment of allergic rhinitis and potentially other allergic diseases such as asthma and atopic dermatitis.
Safety Operating Guide
Proper Disposal of Antiallergic Agent-1: A Guide for Laboratory Professionals
The responsible disposal of chemical reagents is a critical component of laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the proper disposal of "Antiallergic agent-1," a term representing a general class of chemical compounds used in allergy research and drug development. These procedures are based on established safety protocols for handling and disposing of laboratory chemicals.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Adherence to these safety measures minimizes the risk of exposure and ensures a safe laboratory environment.[1][2][3]
Essential PPE includes:
-
Safety Glasses or Goggles: Always wear eye protection to shield against splashes or aerosols.[2]
-
Chemical-Resistant Gloves: Nitrile gloves are a common and effective choice for providing a barrier against many laboratory chemicals. It is important to check glove compatibility with the specific solvent or formulation of this compound being used.[3]
-
Laboratory Coat: A lab coat protects the skin and personal clothing from contamination.[2][4]
-
Closed-Toed Shoes: Footwear that completely covers the feet is mandatory in a laboratory setting to prevent injury from spills or dropped objects.[1][3]
General Safety Practices:
-
Handle all chemicals, including this compound, within a well-ventilated area, preferably a fume hood, to minimize inhalation exposure.[1][5]
-
Avoid all direct contact with the skin, eyes, and clothing.[4][5]
-
Do not eat, drink, or smoke in areas where chemicals are handled.[1][5]
-
Wash hands thoroughly with soap and water after handling the agent and before leaving the laboratory.[2][4]
II. Waste Characterization and Segregation
Proper disposal begins with the correct identification and segregation of waste streams. This compound waste may fall into different categories depending on its form and any contaminants. It is crucial to avoid mixing different types of waste.
| Waste Stream | Description | Disposal Container |
| Solid Waste | Unused or expired pure this compound powder, contaminated lab materials (e.g., weigh boats, contaminated gloves, bench paper). | Labeled Hazardous Waste Container (Solid) |
| Liquid Waste (Non-Aqueous) | Solutions of this compound in organic solvents (e.g., DMSO, ethanol). | Labeled Hazardous Waste Container (Liquid, Halogenated or Non-Halogenated as appropriate) |
| Liquid Waste (Aqueous) | Solutions of this compound in water or buffer solutions. | Labeled Hazardous Waste Container (Aqueous) |
| Sharps Waste | Needles, syringes, or any sharp objects contaminated with this compound. | Puncture-Resistant Sharps Container |
| Empty Containers | Original containers of this compound. | Dispose of as hazardous waste unless thoroughly decontaminated according to institutional guidelines. |
This table summarizes general waste categories. Always consult your institution's specific waste management guidelines.
III. Disposal Procedures
The disposal of this compound must be carried out in accordance with federal, state, and local regulations.[5] The following are general procedural steps for its disposal:
Step 1: Waste Collection
-
Solid Waste: Carefully place all solid waste contaminated with this compound into a designated, properly labeled hazardous waste container. Ensure the container is kept closed when not in use.
-
Liquid Waste: Pour liquid waste into the appropriate, labeled hazardous waste container using a funnel to prevent spills. Do not overfill containers; leave adequate headspace for expansion.
-
Sharps Waste: Immediately place all contaminated sharps into a designated sharps container.[6]
Step 2: Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound" and any solvents), and the primary hazards (e.g., toxic).
Step 3: Storage
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure incompatible waste streams are stored separately to prevent accidental reactions.
Step 4: Institutional Waste Pickup
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.[2]
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material.
-
Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with an appropriate decontaminating solution.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
V. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound and contribute to a culture of safety within the laboratory.
References
Personal protective equipment for handling Antiallergic agent-1
This document provides crucial safety and logistical information for the handling of Antiallergic agent-1, a compound intended for research and development purposes. The following guidelines are designed to ensure the safety of laboratory personnel and to provide a framework for operational and disposal procedures.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE is detailed below.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use and change them frequently. |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | Dust Mask or Respirator | Use a dust mask if handling the powder form to avoid inhalation. In case of significant aerosol generation, a respirator may be necessary.[1] |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to maintain the integrity of this compound and the safety of the laboratory environment.
Handling:
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Work in a well-ventilated area, preferably under a chemical fume hood, especially when handling the powdered form to prevent dust formation and inhalation.[2]
-
Do not eat, drink, or smoke in the laboratory area where this agent is handled.[2]
-
Wash hands thoroughly after handling the compound.[2]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible materials, such as strong oxidizing agents.
-
For long-term storage, refer to the manufacturer's specific recommendations, which may include refrigeration or freezing.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
All waste materials contaminated with this compound, including used gloves, disposable lab coats, and weighing papers, should be collected in a designated and clearly labeled hazardous waste container.[3][4]
-
Unused or expired this compound should be disposed of as hazardous chemical waste.
-
Do not dispose of this agent down the drain or in the regular trash.[5]
Disposal Procedure:
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Arrange for collection by a licensed hazardous waste disposal company.[4]
-
Maintain a record of the disposed materials as required by your institution's environmental health and safety (EHS) department.
Experimental Protocols: General Workflow for Efficacy Testing
While specific experimental designs will vary, a general workflow for testing the efficacy of a novel antiallergic agent often involves cell-based assays to determine its mechanism of action. Below is a representative workflow.
Signaling Pathways in Allergic Response
Antiallergic agents, particularly H1-receptor antagonists, function by blocking the action of histamine on its receptor, thereby preventing the downstream signaling that leads to allergic symptoms. The binding of an allergen to IgE antibodies on the surface of mast cells and basophils initiates a signaling cascade that results in the release of histamine and other inflammatory mediators.
References
- 1. mdpi.com [mdpi.com]
- 2. us.typology.com [us.typology.com]
- 3. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One year's experience with sustained release antihistamine medication; an experimental and clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
